molecular formula C108H163N27O28 B13916105 M871

M871

Numéro de catalogue: B13916105
Poids moléculaire: 2287.6 g/mol
Clé InChI: BHKXASDHGWBINL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

M871 is a useful research compound. Its molecular formula is C108H163N27O28 and its molecular weight is 2287.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C108H163N27O28

Poids moléculaire

2287.6 g/mol

Nom IUPAC

4-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[2-[2-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C108H163N27O28/c1-53(2)38-71(125-98(153)74(41-56(7)8)126-100(155)76(43-63-28-30-66(138)31-29-63)121-85(140)49-114-90(145)59(12)118-102(157)79(51-136)130-101(156)77(46-84(110)139)127-99(154)75(42-57(9)10)128-105(160)88(62(15)137)131-93(148)68(109)44-64-47-113-69-23-17-16-22-67(64)69)94(149)115-50-86(141)132-34-18-24-80(132)104(159)122-70(32-33-87(142)143)95(150)129-78(45-65-48-112-52-116-65)106(161)134-36-20-26-82(134)108(163)135-37-21-27-83(135)107(162)133-35-19-25-81(133)103(158)120-61(14)92(147)124-73(40-55(5)6)97(152)119-60(13)91(146)123-72(39-54(3)4)96(151)117-58(11)89(111)144/h16-17,22-23,28-31,47-48,52-62,68,70-83,88,113,136-138H,18-21,24-27,32-46,49-51,109H2,1-15H3,(H2,110,139)(H2,111,144)(H,112,116)(H,114,145)(H,115,149)(H,117,151)(H,118,157)(H,119,152)(H,120,158)(H,121,140)(H,122,159)(H,123,146)(H,124,147)(H,125,153)(H,126,155)(H,127,154)(H,128,160)(H,129,150)(H,130,156)(H,131,148)(H,142,143)

Clé InChI

BHKXASDHGWBINL-UHFFFAOYSA-N

SMILES canonique

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N

Origine du produit

United States

Foundational & Exploratory

M871: A Technical Guide to its Mechanism of Action as a Selective GalR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of M871, a selective peptide antagonist of the Galanin Receptor Type 2 (GalR2). This compound has emerged as a critical tool in elucidating the physiological roles of GalR2 and holds potential for therapeutic development in various disease contexts. This document details its binding characteristics, signaling pathways, and the experimental protocols used to characterize its function.

Core Mechanism of Action: Selective GalR2 Antagonism

This compound is a chimeric peptide, structurally defined as galanin-(2–13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide.[1] Its primary mechanism of action is the selective competitive antagonism of the Galanin Receptor Type 2 (GalR2). This compound binds to GalR2 with high affinity, thereby preventing the binding of the endogenous ligand, galanin, and inhibiting its downstream signaling.[1]

The selectivity of this compound for GalR2 over other galanin receptor subtypes, particularly GalR1, is a key feature. It exhibits more than 30-fold higher binding affinity for GalR2 compared to GalR1.[1] This selectivity allows for the specific investigation of GalR2-mediated physiological and pathological processes without the confounding effects of modulating other galanin receptors.

Quantitative Data: Binding Affinities

The binding affinities of this compound for human GalR1 and GalR2 have been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) quantify the affinity of this compound for these receptors.

ReceptorLigandKi (nM)Reference
GalR1This compound420[1]
GalR2This compound13.1[1]

Table 1: Binding affinities of this compound for human Galanin Receptors 1 and 2.

Signaling Pathways

Galanin Receptor Type 2 (GalR2) is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by an agonist like galanin, GalR2 initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

As a competitive antagonist, this compound binds to GalR2 and prevents this signaling cascade from being initiated by galanin. This blockade of the Gq/11-PLC pathway is the molecular basis of this compound's antagonist function.[1]

GalR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Galanin Galanin GalR2 GalR2 Galanin->GalR2 Agonist Binding This compound This compound This compound->GalR2 Antagonist Binding Gq_11 Gq/11 GalR2->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 Inositol Trisphosphate PIP2->IP3 Hydrolysis DAG Diacylglycerol PIP2->DAG Hydrolysis Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: this compound antagonizes GalR2 signaling.

Experimental Protocols

The characterization of this compound as a selective GalR2 antagonist has been established through a series of key experiments. The detailed methodologies for these experiments are crucial for understanding and replicating the findings.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for GalR1 and GalR2.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing either human GalR1 or GalR2 are cultured under standard conditions.

    • Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.

    • The protein concentration of the membrane preparations is determined using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • The binding assay is performed in a buffer solution (e.g., 25 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.2% bovine serum albumin).

    • A constant concentration of a radiolabeled galanin analog (e.g., ¹²⁵I-porcine galanin) is incubated with the cell membranes (typically 10-20 µg of protein).

    • Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).

    • The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture CHO cells expressing GalR1 or GalR2 Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Protein_Assay Determine protein concentration Membrane_Prep->Protein_Assay Incubation Incubate membranes with radioligand and this compound Protein_Assay->Incubation Filtration Separate bound and free radioligand Incubation->Filtration Counting Quantify radioactivity Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

Objective: To functionally assess the antagonist activity of this compound by measuring its ability to block galanin-induced IP accumulation.

Methodology:

  • Cell Culture and Labeling:

    • CHO cells stably expressing GalR2 are seeded in multi-well plates.

    • The cells are incubated with myo-[³H]inositol (e.g., 1 µCi/well) in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Antagonist Pre-incubation:

    • The cells are washed to remove unincorporated [³H]inositol.

    • Cells are pre-incubated with various concentrations of this compound in a buffer containing LiCl (e.g., 10 mM) for a defined period (e.g., 15-30 minutes). LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Agonist Stimulation:

    • A fixed concentration of galanin (e.g., a concentration that elicits a submaximal response, such as EC80) is added to the wells, and the cells are incubated for a further period (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates:

    • The incubation is terminated by the addition of an ice-cold solution (e.g., 0.5 M perchloric acid).

    • The cell lysates are neutralized.

  • Separation and Quantification:

    • Total inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • The columns are washed, and the inositol phosphates are eluted.

    • The radioactivity in the eluate is quantified by liquid scintillation counting.

  • Data Analysis:

    • The results are expressed as a percentage of the response to galanin alone.

    • The IC50 value for this compound's inhibition of the galanin response is determined by non-linear regression.

IP_Accumulation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture GalR2-CHO cells Labeling Label with [3H]inositol Cell_Culture->Labeling Preincubation Pre-incubate with this compound Labeling->Preincubation Stimulation Stimulate with galanin Preincubation->Stimulation Extraction Extract inositol phosphates Stimulation->Extraction Separation Separate using anion-exchange chromatography Extraction->Separation Quantification Quantify by scintillation counting Separation->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Caption: Workflow for inositol phosphate accumulation assay.

In Vivo Applications

This compound has been utilized in several in vivo studies to probe the function of GalR2 in various physiological systems. For instance, it has been used to investigate the role of central GalR2 in regulating glucose metabolism in type 2 diabetic rats.[2]

Intracerebroventricular (i.c.v.) Administration in Rats

Objective: To investigate the central effects of this compound on physiological parameters.

Methodology:

  • Animal Model:

    • Type 2 diabetic rats are often used to study metabolic effects.

    • Animals are housed under controlled conditions with ad libitum access to food and water.

  • Surgical Preparation:

    • Rats are anesthetized, and a guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., the lateral ventricle).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery for a specified period.

  • Drug Administration:

    • This compound is dissolved in an appropriate vehicle (e.g., artificial cerebrospinal fluid).

    • The solution is administered directly into the cerebral ventricle via an injection cannula inserted into the guide cannula.

    • The injection is performed over a controlled period to minimize changes in intracranial pressure.

  • Experimental Procedures and Data Collection:

    • Following i.c.v. administration, various physiological parameters can be measured. In the context of glucose metabolism, this may include:

      • Hyperinsulinemic-euglycemic clamp tests to assess insulin sensitivity.

      • Measurement of plasma glucose and inflammatory factors.

      • Analysis of protein expression (e.g., PGC-1α and GLUT4) in skeletal muscle and adipose tissue.[2]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the Galanin Receptor Type 2. Its mechanism of action, centered on the competitive inhibition of the GalR2-Gq/11-PLC signaling pathway, has been rigorously established through detailed in vitro binding and functional assays. The availability of detailed experimental protocols for its characterization allows for the replication and extension of these findings. As a selective pharmacological tool, this compound continues to be invaluable for dissecting the multifaceted roles of GalR2 in health and disease, and for exploring its potential as a therapeutic target.

References

M871 Peptide Antagonist: A Technical Guide to a Selective Galanin Receptor 2 Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the M871 peptide, a selective antagonist for the galanin receptor type 2 (GalR2). This compound, a chimeric peptide, has emerged as a valuable tool for researchers investigating the physiological and pathological roles of the galanin system. This document, intended for researchers, scientists, and drug development professionals, details the pharmacological properties, mechanism of action, and experimental applications of this compound, including detailed methodologies for key experiments.

Introduction to this compound

This compound is a synthetic peptide antagonist that exhibits high selectivity for the galanin receptor type 2 (GalR2) over the galanin receptor type 1 (GalR1) and shows negligible affinity for the galanin receptor type 3 (GalR3). Its chemical structure is galanin-(2–13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide. This chimeric nature, combining a fragment of the endogenous ligand galanin with a synthetic tail, is crucial for its antagonist properties and receptor selectivity. The primary application of this compound is in the elucidation of GalR2-mediated signaling pathways and their involvement in various physiological processes, including pain modulation, neuroprotection, and inflammation.

Pharmacological Profile

The defining characteristic of this compound is its selective antagonism of GalR2. This selectivity allows for the specific interrogation of GalR2 function in complex biological systems where multiple galanin receptor subtypes are expressed.

Binding Affinity

Quantitative analysis of this compound's binding affinity has been determined through radioligand displacement assays. These experiments typically utilize membranes from cells engineered to express specific galanin receptor subtypes and a radiolabeled galanin ligand. The inhibitory constant (Ki) is a measure of the affinity of the antagonist for the receptor.

Receptor SubtypeInhibitory Constant (Ki)
Galanin Receptor 1 (GalR1)420 nM
Galanin Receptor 2 (GalR2)13.1 nM
Galanin Receptor 3 (GalR3)>10 µM

Table 1: Binding Affinity of this compound for Human Galanin Receptor Subtypes.

Mechanism of Action

This compound functions as a competitive antagonist at the GalR2 receptor. GalR2 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway by an agonist, such as galanin, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event. This compound exerts its antagonistic effect by binding to GalR2 and preventing the conformational changes necessary for Gq/11 protein activation, thereby blocking the downstream production of inositol phosphates.

Signaling Pathways

The galanin receptor type 2 (GalR2) is known to couple to multiple G-protein signaling pathways, with the Gq/11 pathway being the most well-characterized. This compound's antagonism specifically blocks these downstream effects.

GalR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Galanin Galanin (Agonist) GalR2 GalR2 Galanin->GalR2 Binds & Activates This compound This compound (Antagonist) This compound->GalR2 Binds & Blocks Gq11 Gq/11 GalR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2->PLC Ca2_release Increased Intracellular Ca2+ IP3->Ca2_release Stimulates Radioligand_Binding_Workflow A Prepare cell membranes expressing GalR subtype B Set up 96-well plate: Total, Non-specific, and Competition (with this compound) wells A->B C Add [125I]-Galanin to all wells B->C D Incubate at 25°C for 60 min C->D E Filter through glass fiber filters and wash D->E F Add scintillation fluid and count radioactivity E->F G Calculate IC50 and Ki values F->G

The Discovery and Synthesis of M871: A Selective Galanin Receptor 2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

M871 is a potent and selective peptide antagonist of the galanin receptor type 2 (GALR2), a G-protein coupled receptor implicated in a variety of physiological processes, including neurotransmission, inflammation, and metabolism. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its binding affinity and in vitro and in vivo activity, detailed experimental protocols for key assays, and a visualization of the GALR2 signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of targeting the galanin system.

Discovery and Rationale

This compound, a chimeric peptide with the sequence WTLNSAGYLLGPEHPPPALALA-NH2, was first described by Sollenberg and colleagues in 2006 as a novel antagonist with high selectivity for the galanin receptor type 2 (GALR2) over the galanin receptor type 1 (GALR1).[1][2] The development of selective GALR2 antagonists was driven by the need for pharmacological tools to elucidate the specific physiological roles of this receptor subtype, given the widespread and often opposing effects mediated by the different galanin receptors.

Synthesis of this compound

This compound is a 22-amino acid peptide amide, and its synthesis is achieved through standard solid-phase peptide synthesis (SPPS) protocols. While the specific details of the original synthesis by Sollenberg et al. are found in their 2006 publication, the general methodology for producing such a peptide is well-established.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process is cyclical, with each cycle consisting of deprotection of the N-terminal amino group of the growing chain, followed by the coupling of the next protected amino acid.

Experimental Workflow for SPPS of this compound:

sp_ps_workflow resin Start with Rink Amide Resin faa Couple first amino acid (Fmoc-Ala-OH) to the resin resin->faa deprotection1 Fmoc deprotection (e.g., 20% piperidine in DMF) faa->deprotection1 coupling Couple subsequent Fmoc-protected amino acids sequentially deprotection1->coupling deprotection2 Repeat Fmoc deprotection and coupling cycles coupling->deprotection2 deprotection2->coupling 20 cycles cleavage Cleave the peptide from the resin and remove side-chain protecting groups (e.g., TFA cocktail) deprotection2->cleavage After final amino acid purification Purify the crude peptide by reverse-phase HPLC cleavage->purification characterization Characterize the purified peptide (e.g., Mass Spectrometry) purification->characterization

Caption: General workflow for the solid-phase peptide synthesis of this compound.

Key Reagents and Steps:

  • Resin: A Rink Amide resin is typically used to generate the C-terminal amide.

  • Amino Acids: N-α-Fmoc protected amino acids with appropriate side-chain protecting groups are used.

  • Coupling Reagents: Reagents such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are used to facilitate amide bond formation.

  • Deprotection: The Fmoc protecting group is removed using a solution of piperidine in a solvent like DMF (Dimethylformamide).

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Biological Activity of this compound

This compound has been characterized through a series of in vitro and in vivo studies that have established its potency and selectivity as a GALR2 antagonist.

Quantitative Data Summary
ParameterValueSpecies/SystemReference(s)
Binding Affinity (Ki)
GALR213.1 nMRecombinant human receptors in CHO cells[1][3][4]
GALR1420 nMRecombinant human receptors in CHO cells[1][3][4]
GALR3>10 µMRecombinant human receptors[3]
In Vitro Activity
Galanin-induced Inositol Phosphate ReleaseInhibition (Antagonist)CHO cells expressing human GALR2 receptors[2][3]
In Vivo Activity
Effect on Blood Glucose in Diabetic RatsIncreased levelsHigh-fat diet and streptozotocin-induced diabetic rats[5]
Effect on Inflammatory Cytokines in Diabetic RatsIncreased IL-6, IL-8, IL-22, TNF-αHigh-fat diet and streptozotocin-induced diabetic rats
Effect on GLUT4 and PGC-1α in Diabetic RatsDecreased levels in skeletal muscle and adipocytesHigh-fat diet and streptozotocin-induced diabetic rats[5]
Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for galanin receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GALR1 or GALR2 are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a radiolabeled galanin analog (e.g., ¹²⁵I-galanin) in the presence of increasing concentrations of this compound.

  • Separation: Bound and free radioligand are separated by filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity of this compound at the GALR2 receptor.

Methodology:

  • Cell Culture and Labeling: CHO cells expressing human GALR2 are cultured and labeled overnight with myo-[³H]inositol.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration of galanin in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: The reaction is stopped, and inositol phosphates are extracted.

  • Quantification: The amount of [³H]inositol phosphates is determined by ion-exchange chromatography followed by liquid scintillation counting.

  • Data Analysis: The ability of this compound to inhibit the galanin-induced increase in inositol phosphate accumulation is quantified to determine its antagonist potency.

Objective: To evaluate the in vivo effects of this compound on glucose metabolism and inflammation in a model of type 2 diabetes.

Methodology:

  • Animal Model: A model of type 2 diabetes is induced in rats through a high-fat diet followed by a low dose of streptozotocin.

  • Drug Administration: this compound is administered to the diabetic rats (e.g., via intracerebroventricular injection).

  • Hyperinsulinemic-Euglycemic Clamp: This technique is used to assess insulin sensitivity and glucose metabolism.

  • Biochemical Analysis: Plasma levels of glucose, insulin, and inflammatory cytokines (IL-6, IL-8, IL-22, TNF-α) are measured.

  • Gene Expression Analysis: The expression levels of glucose transporter 4 (GLUT4) and peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) in skeletal muscle and adipose tissue are determined by methods such as quantitative PCR or Western blotting.

GALR2 Signaling Pathway

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of GALR2. GALR2 is known to couple to multiple G-protein subtypes, leading to the activation of several intracellular signaling pathways.

galr2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GALR2 GALR2 This compound->GALR2 Blocks Galanin Galanin Galanin->GALR2 Activates Gq11 Gαq/11 GALR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses (e.g., Gene Expression, Proliferation) Ca2_release->Cellular_Responses Leads to MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates MAPK_ERK->Cellular_Responses Leads to

Caption: Simplified signaling pathway of the Galanin Receptor 2 (GALR2).

Activation of GALR2 by its endogenous ligand, galanin, primarily leads to the activation of the Gαq/11 G-protein.[6][7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 induces the release of intracellular calcium, while DAG activates protein kinase C (PKC), which can then modulate various downstream signaling cascades, including the MAPK/ERK pathway. This compound, by binding to GALR2 without activating it, prevents these downstream signaling events from occurring in response to galanin.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the physiological and pathophysiological roles of the GALR2 receptor. Its high selectivity allows for the specific interrogation of GALR2-mediated pathways, distinguishing them from those activated by GALR1 and GALR3. The data summarized in this guide highlight its utility in both in vitro and in vivo experimental systems. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of the galanin system and may pave the way for the development of novel therapeutics targeting GALR2 for a range of disorders.

References

Unable to Identify M871 in Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific biological molecule, gene, or protein designated as "M871" has been identified. Consequently, the requested in-depth technical guide on its biological function and pathways cannot be provided at this time.

This lack of information suggests several possibilities:

  • Proprietary or Internal Designation: "this compound" may be an internal code name for a compound or molecule currently under investigation within a private research institution or pharmaceutical company. Such designations are common during the drug development process and the associated data is typically confidential until officially published or disclosed.

  • Novel or Recently Discovered Entity: The molecule could be a very recent discovery that has not yet been described in peer-reviewed literature. The process of characterizing a new biological entity and its functions is extensive and takes a significant amount of time.

  • Typographical Error: It is possible that "this compound" is a typographical error and refers to a different, established biological molecule. Similar designations exist for various compounds and genes, and a minor error in the name can lead to a complete lack of search results.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Designation: Please double-check the nomenclature "this compound" for any potential errors. Consulting original documentation or sources of this designation is highly recommended.

  • Provide Additional Context: If "this compound" is an internal code, providing more context—such as the class of molecule (e.g., small molecule inhibitor, antibody, etc.), the therapeutic area of interest, or the associated research institution—may allow for a more targeted and potentially successful search for related public information.

  • Consult Internal Documentation: For proprietary compounds, the most reliable source of information will be internal research and development documentation, including study reports, presentations, and internal databases.

Without any specific information on the biological nature of "this compound," it is not possible to generate the requested tables, experimental protocols, or signaling pathway diagrams. We recommend verifying the query and, if possible, providing a more widely recognized name or additional context for the molecule of interest.

M871: An Analysis of its Role in Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the role of "M871" in glucose metabolism have revealed no direct involvement in biological processes. Search results indicate that this compound is not a compound, drug, or biological entity, but rather a technical designation for the Bitronics® this compound, a modular monitoring and recording device used in electrical substations. [1][2][3][4][5]

This document addresses the initial query by clarifying the nature of this compound and the consequent absence of data regarding its function in glucose metabolism.

This compound: A Device for Electrical System Monitoring

The Bitronics® this compound is an intelligent electronic device (IED) designed for monitoring and recording in substation automation applications.[3] Its primary functions include disturbance recording, sequence of events recording, and dynamic disturbance recording.[1] The device provides high-accuracy measurements of electrical parameters such as voltage, current, power, and frequency.[2][5] It is a tool for electrical engineers to analyze the health and performance of the power grid.

Absence of Biological Function

A thorough review of the initial search results confirms that there is no scientific literature or data linking the this compound device to any biological process, including glucose metabolism. The nomenclature "this compound" in this context is purely for product identification within the electrical engineering industry.

Consequently, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams detailing the role of this compound in glucose metabolism, as no such role exists. The query appears to be based on a misunderstanding of the term "this compound."

For researchers, scientists, and drug development professionals interested in glucose metabolism, further investigation should be directed toward known biological molecules, pathways, and therapeutic agents.

References

An In-depth Technical Guide to ABS-0871: A Novel TRPV4 Inhibitor for Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic "M871" did not yield specific results in neuroscience research. This guide focuses on ABS-0871 , a compound in early-stage clinical development, which aligns with the likely interest of the user in novel neurotherapeutics. Due to the proprietary and early-stage nature of ABS-0871, specific quantitative data and detailed experimental protocols are not publicly available. This guide, therefore, presents a comprehensive overview based on publicly accessible information and provides representative data and methodologies for context.

Introduction: Charcot-Marie-Tooth Disease 2C and the Role of TRPV4

Charcot-Marie-Tooth (CMT) disease is a group of inherited disorders affecting the peripheral nerves.[1] CMT Type 2C (CMT2C) is a rare, autosomal dominant subtype characterized by motor and sensory axonal neuropathy, often with early onset and severe symptoms, including muscle weakness, vocal cord paralysis, and respiratory complications.[1]

The genetic basis of CMT2C has been linked to gain-of-function mutations in the TRPV4 gene.[2][3] TRPV4 (Transient Receptor Potential Vanilloid 4) is a non-selective cation channel, permeable to Ca2+, that is involved in various physiological processes.[4] In the nervous system, it plays a role in mechanosensation and thermosensation.

Mechanism of Action of ABS-0871

2.1. Pathophysiology of TRPV4 Gain-of-Function Mutations

Mutations in the TRPV4 gene associated with CMT2C lead to an overactive ion channel.[2][5] This results in excessive Ca2+ influx into neurons, disrupting intracellular calcium homeostasis.[2] Elevated intracellular calcium is cytotoxic and can trigger a cascade of detrimental events, including mitochondrial dysfunction, cytoskeletal abnormalities, and ultimately, neuronal cell death, leading to the axonal degeneration characteristic of CMT2C.[2]

2.2. Therapeutic Intervention with ABS-0871

ABS-0871 is a potent and selective small-molecule inhibitor of the TRPV4 ion channel.[1][4] By binding to the channel, ABS-0871 is designed to reduce its overactivity, thereby normalizing intracellular calcium levels.[5] This targeted inhibition is expected to prevent or slow down the progression of neuronal damage and alleviate the debilitating symptoms of CMT2C.[4]

cluster_0 Healthy Neuron cluster_1 CMT2C Neuron Normal TRPV4 Normal TRPV4 Ca2+ Influx (Normal) Ca2+ Influx (Normal) Normal TRPV4->Ca2+ Influx (Normal) Regulated Homeostasis Homeostasis Ca2+ Influx (Normal)->Homeostasis Mutant TRPV4 Mutant TRPV4 Ca2+ Influx (Excessive) Ca2+ Influx (Excessive) Mutant TRPV4->Ca2+ Influx (Excessive) Overactive Cytotoxicity Cytotoxicity Ca2+ Influx (Excessive)->Cytotoxicity ABS-0871 ABS-0871 ABS-0871->Mutant TRPV4 Inhibits

Caption: TRPV4 signaling in healthy vs. CMT2C neurons and ABS-0871's point of intervention.

Preclinical and Clinical Development of ABS-0871

ABS-0871 is being developed by Actio Biosciences.[4] The compound has received Orphan Drug Designation (ODD) and Rare Pediatric Disease Designation (RPDD) from the U.S. Food and Drug Administration (FDA) for the treatment of CMT2C.[1]

3.1. Preclinical Findings

Preclinical studies have been conducted in what are described as "novel construct-valid preclinical TRPV4 rare disease models." These studies reportedly demonstrated "marked improvements in motor function and mobility, compared to untreated controls."[5][6] Specific quantitative data from these preclinical studies are not yet publicly available.

3.2. Clinical Trials

Actio Biosciences initiated a Phase 1 clinical trial of ABS-0871 in healthy volunteers in March 2025.[4] This is a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.[4] A Phase 1b study in patients with TRPV4+ CMT2C is planned for 2026.

Data Presentation

The following tables present representative data that would be typically generated for a novel TRPV4 inhibitor during its development. Note: The values in these tables are illustrative and not specific to ABS-0871.

Table 1: Representative In Vitro Pharmacology of a Selective TRPV4 Inhibitor

ParameterValueAssay Type
hTRPV4 IC50 15 nMFluorometric Imaging Plate Reader (FLIPR) Ca2+ Assay
Selectivity >100-fold vs. other TRP channels (TRPV1, TRPA1, TRPM8)FLIPR Ca2+ Assay
Mechanism Non-competitive antagonistPatch-clamp electrophysiology
Cellular Potency 35 nMInhibition of agonist-induced cytotoxicity

Table 2: Representative Preclinical Efficacy in a CMT2C Animal Model

EndpointVehicle ControlTRPV4 Inhibitor% Improvement
Grip Strength (g) 85 ± 10115 ± 1235%
Rotarod Latency (s) 120 ± 25210 ± 3075%
Nerve Conduction Velocity (m/s) 30 ± 542 ± 640%
Axon Density (axons/mm²) 1500 ± 2002500 ± 25067%

Table 3: Phase 1 Clinical Trial Design Summary for ABS-0871

Trial Identifier NCTXXXXXXX (Hypothetical)
Phase 1
Study Type Interventional (Randomized, Double-Blind, Placebo-Controlled)
Primary Objectives Evaluate safety and tolerability of single and multiple ascending doses.
Secondary Objectives Characterize the pharmacokinetic (PK) profile. Assess pharmacodynamic (PD) markers.
Population Healthy Volunteers
Intervention ABS-0871 (oral administration)

Experimental Protocols

Detailed protocols for ABS-0871 are not public. The following are representative methodologies for key experiments in the development of a TRPV4 inhibitor.

4.1. In Vitro Calcium Imaging Assay

  • Objective: To determine the potency (IC50) of a compound in inhibiting TRPV4-mediated calcium influx.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV4 are cultured in DMEM supplemented with 10% FBS and a selection antibiotic.

    • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

    • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

    • Compound Incubation: The dye is removed, and cells are incubated with varying concentrations of the test compound (e.g., ABS-0871) for 15-30 minutes.

    • Agonist Stimulation: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A TRPV4 agonist (e.g., GSK1016790A) is added to stimulate channel opening, and the resulting change in fluorescence (indicating Ca2+ influx) is measured over time.

    • Data Analysis: The peak fluorescence response is measured for each well. Data are normalized to vehicle control, and the IC50 value is calculated using a four-parameter logistic curve fit.

4.2. Electrophysiology (Whole-Cell Patch-Clamp) Assay

  • Objective: To characterize the mechanism of channel inhibition (e.g., open-channel block, allosteric modulation).

  • Methodology:

    • Cell Preparation: HEK293 cells expressing TRPV4 are grown on glass coverslips.

    • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope. The chamber is perfused with an extracellular solution.

    • Patching: A borosilicate glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane is then ruptured to achieve the whole-cell configuration.

    • Voltage Clamp: The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • Current Measurement: A TRPV4 agonist is applied to elicit an inward current. Once a stable current is achieved, the test compound is co-applied, and the change in current is recorded.

    • Data Analysis: The degree of current inhibition is quantified. Voltage protocols (e.g., voltage ramps or steps) can be used to determine if the inhibition is voltage-dependent.

Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening Calcium Assay Electrophysiology Electrophysiology In Vitro Screening->Electrophysiology Hit Confirmation In Vivo Model In Vivo Model Electrophysiology->In Vivo Model Lead Optimization Tox & PK Studies Tox & PK Studies In Vivo Model->Tox & PK Studies Efficacy Check IND Filing IND Filing Tox & PK Studies->IND Filing Safety Data Phase 1 Phase 1 IND Filing->Phase 1

Caption: A representative experimental workflow for TRPV4 inhibitor characterization.

4.3. In Vivo Behavioral Assay in a CMT2C Mouse Model

  • Objective: To assess the in vivo efficacy of a compound in improving motor function.

  • Methodology:

    • Animal Model: A transgenic mouse model expressing a human TRPV4 mutation (e.g., R269C) that develops a progressive motor neuropathy phenotype.

    • Dosing: Mice are randomized into treatment and vehicle control groups. The test compound is administered daily via an appropriate route (e.g., oral gavage).

    • Behavioral Testing (e.g., Rotarod):

      • Mice are placed on a rotating rod with accelerating speed.

      • The latency to fall is recorded.

      • Testing is performed at baseline and at regular intervals throughout the study.

    • Data Analysis: The mean latency to fall for each group is calculated. Statistical analysis (e.g., two-way ANOVA) is used to determine if there is a significant improvement in the treated group compared to the control group over time.

Drug Development and Logical Relationships

The development of a targeted therapy for a rare disease like CMT2C involves a structured progression from preclinical research to clinical application.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Genetic Target ID Genetic Target ID Assay Dev Assay Dev Genetic Target ID->Assay Dev TRPV4 in CMT2C Preclinical Preclinical Clinical Clinical Approval Approval Lead Opt Lead Opt Assay Dev->Lead Opt HTS In Vivo Models In Vivo Models Lead Opt->In Vivo Models ABS-0871 Phase 1 (Safety) Phase 1 (Safety) In Vivo Models->Phase 1 (Safety) IND Phase 2 (Efficacy) Phase 2 (Efficacy) Phase 1 (Safety)->Phase 2 (Efficacy) Phase 3 (Pivotal) Phase 3 (Pivotal) Phase 2 (Efficacy)->Phase 3 (Pivotal) Phase 3 (Pivotal)->Approval NDA

Caption: Logical progression of drug development for a targeted rare disease therapy.

Conclusion and Future Directions

ABS-0871 represents a promising, genetically-targeted therapeutic approach for Charcot-Marie-Tooth Disease Type 2C. By directly addressing the underlying pathophysiology of TRPV4 channel overactivity, it has the potential to be a disease-modifying treatment for this debilitating condition. The successful completion of the ongoing Phase 1 trial and subsequent patient studies will be critical in determining its safety and efficacy profile. As more data becomes publicly available, the scientific community will gain a clearer understanding of the therapeutic potential of ABS-0871 in CMT2C and potentially other TRPV4-mediated disorders.

References

The Structure-Activity Relationship of M871: A Selective Galanin Receptor 2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

M871 is a synthetic peptide that has garnered significant interest in the field of pharmacology and neuroscience due to its selective antagonist activity at the Galanin Receptor 2 (GalR2).[1] Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, exerting its effects through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[2] The development of subtype-selective ligands like this compound is crucial for dissecting the specific physiological roles of each galanin receptor subtype and for the development of novel therapeutics targeting galanin-mediated pathways. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, including its binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Structure and Selectivity of this compound

This compound is a chimeric peptide with the sequence WTLNSAGYLLGPEHPPPALALA, featuring a C-terminal amidation.[3] Its design as a selective GalR2 antagonist stems from modifications to the native galanin peptide sequence.

Quantitative Binding Affinity Data

The selectivity of this compound for GalR2 over other galanin receptor subtypes has been quantified through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values demonstrate a significantly higher affinity for GalR2.

Receptor SubtypeKi (nM)Reference
Galanin Receptor 1 (GalR1)420
Galanin Receptor 2 (GalR2)13.1
Galanin Receptor 3 (GalR3)>10,000[1][3]

Mechanism of Action: Antagonism of GalR2 Signaling

This compound functions as a competitive antagonist at the GalR2 receptor. By binding to the receptor, it blocks the downstream signaling cascades typically initiated by the endogenous ligand, galanin. GalR2 is known to couple to multiple G protein subtypes, primarily Gq/11 and Gi/Go, leading to the activation of distinct intracellular pathways.[2][4][5]

As an antagonist, this compound inhibits these galanin-induced signaling events. For instance, it has been shown to block the galanin-stimulated release of inositol phosphate in Chinese Hamster Ovary (CHO) cells expressing GalR2, a process mediated by the Gq/11 pathway.[1][3]

GalR2 Signaling Pathway Blocked by this compound

GalR2_Signaling_Pathway This compound This compound GalR2 GalR2 This compound->GalR2 Binds & Blocks Galanin Galanin Galanin->GalR2 Binds & Activates Gq Gq/11 GalR2->Gq Activates Gi Gi/o GalR2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits MAPK MAPK Activation Gi->MAPK βγ subunit IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->MAPK

This compound competitively antagonizes GalR2 signaling pathways.

Experimental Protocols

The characterization of this compound's structure-activity relationship relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound is a synthetic peptide, and its production is typically achieved through Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amidation)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents (DMF, DCM)

  • HPLC for purification

  • Mass spectrometer for verification

Protocol:

  • Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent and coupled to the deprotected resin in the presence of a base.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2-4 are repeated for each amino acid in the this compound sequence (WTLNSAGYLLGPEHPPPALALA).

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity and purity of the final this compound peptide are confirmed by mass spectrometry.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of this compound for galanin receptors.

Materials:

  • Cell membranes prepared from cells expressing the galanin receptor subtype of interest (GalR1, GalR2, or GalR3).

  • Radioligand (e.g., ¹²⁵I-galanin).

  • This compound peptide at various concentrations.

  • Assay buffer.

  • 96-well plates.

  • Filter mats.

  • Scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a filter mat to separate the bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6][7]

Experimental Workflow for Determining this compound Binding Affinity

Experimental_Workflow start Start reagent_prep Prepare Reagents: - Cell Membranes (GalR1, R2, R3) - ¹²⁵I-Galanin (Radioligand) - this compound Dilution Series start->reagent_prep incubation Incubate Membranes, ¹²⁵I-Galanin, and this compound reagent_prep->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff counting->analysis end End analysis->end

Workflow for this compound's competitive radioligand binding assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the GalR2 receptor. Its high selectivity, stemming from its unique peptide structure, allows for the specific modulation of GalR2-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this compound and similar peptide-based receptor ligands. Further research into the structure-activity relationship of this compound and the development of second-generation analogs may lead to novel therapeutic agents for a range of disorders where the galanin system is implicated.

References

M871 Peptide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M871 peptide is a chimeric peptide that has garnered significant interest in the scientific community for its selective antagonist activity at the galanin receptor type 2 (GalR2). This technical guide provides a detailed overview of the this compound peptide, including its sequence, properties, and the experimental methodologies used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on the galaninergic system.

This compound Peptide: Core Properties and Sequence

This compound is a synthetically created peptide designed to selectively target and block the activity of the GalR2 receptor. It is a chimera of the N-terminal fragment of galanin and a C-terminal extension.

Peptide Sequence and Chemical Formula

The full amino acid sequence of the this compound peptide is Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide. This corresponds to the following one-letter code sequence: WTLNSAGYLLGPEHPPPALALA-amide . The C-terminus is amidated.

The chemical formula for this compound is C₁₀₈H₁₆₃N₂₇O₂₈.

Biophysical and Pharmacological Properties

The defining characteristic of this compound is its high selectivity as an antagonist for the GalR2 receptor over the GalR1 receptor. This selectivity makes it a valuable tool for elucidating the specific physiological roles of GalR2.

Quantitative Data Summary
PropertyValueReceptorReference
Binding Affinity (Ki) 13.1 ± 1.2 nMGalR2[1]
420.0 ± 89.7 nMGalR1[1]
> 10,000 nMGalR3
Functional Activity AntagonistGalR2[1]
In Vitro Effect Blocks galanin-induced inositol phosphate productionCHO cells expressing human GalR2[1]
In Vivo Effect Blocks the pro-nociceptive effect of GalR2 agonists in an inflammatory pain modelRats

Signaling Pathways

This compound exerts its effects by blocking the downstream signaling of the GalR2 receptor. GalR2 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like galanin, GalR2 stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By blocking the initial activation of GalR2, this compound prevents this entire cascade.

GalR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GalR2 GalR2 Gq11 Gq/11 GalR2->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response This compound This compound (Antagonist) This compound->GalR2 Blocks Galanin Galanin (Agonist) Galanin->GalR2 Activates Binding_Assay_Workflow Start Start Reaction_Setup Prepare reaction mix: - Cell membranes (GalR1/GalR2) - ¹²⁵I-galanin - this compound (variable conc.) Start->Reaction_Setup Incubation Incubate at 25°C for 60 min Reaction_Setup->Incubation Filtration Filter through glass fiber filters Incubation->Filtration Washing Wash filters with cold buffer Filtration->Washing Measurement Measure radioactivity Washing->Measurement Data_Analysis Calculate IC₅₀ and Ki Measurement->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers: A comprehensive search for "M871" did not yield information on a specific therapeutic agent for in vivo experimentation in the public domain. The following document provides a detailed, adaptable template for designing and executing in vivo studies for a hypothetical anti-cancer compound, referred to herein as "Compound X." This protocol is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This document outlines the essential protocols for the in vivo evaluation of Compound X, a novel therapeutic candidate for oncology. The described experiments are designed to assess the compound's anti-tumor efficacy, establish a preliminary safety profile, and elucidate its mechanism of action in a preclinical setting.

Mechanism of Action (Hypothetical)

Compound X is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a wide range of human cancers. By targeting this pathway, Compound X is expected to induce cell cycle arrest, inhibit proliferation, and promote apoptosis in tumor cells.

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Rheb_GTP Rheb-GTP TSC->Rheb_GTP Rheb-GTP to Rheb-GDP Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition CompoundX Compound X CompoundX->PI3K Inhibition

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by Compound X.

In Vivo Experimental Protocols

Animal Models and Husbandry
  • Species and Strain: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice) are recommended for xenograft models.

  • Age and Weight: Mice should be 6-8 weeks old and weigh between 18-22 grams at the start of the study.

  • Housing: Animals should be housed in individually ventilated cages under specific pathogen-free conditions. Standard housing conditions include a 12-hour light/12-hour dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).

  • Diet: Standard laboratory chow and water will be provided ad libitum.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Tumor Xenograft Model
  • Cell Lines: A human cancer cell line with a known dysregulation in the PI3K/Akt/mTOR pathway (e.g., PC-3 for prostate cancer, A549 for lung cancer) should be used.

  • Tumor Implantation:

    • Harvest cultured cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Monitoring:

    • Monitor tumor growth at least twice a week using digital calipers.

    • Tumor volume (mm³) will be calculated using the formula: (Length x Width²) / 2.

    • Animals are typically randomized into treatment groups when tumors reach a volume of 100-150 mm³.

Experimental Design and Dosing
  • Groups:

    • Group 1: Vehicle Control (e.g., saline, DMSO, or other appropriate vehicle)

    • Group 2: Compound X - Low Dose (e.g., 10 mg/kg)

    • Group 3: Compound X - High Dose (e.g., 50 mg/kg)

    • Group 4: Positive Control (a standard-of-care therapeutic for the chosen cancer type)

  • Administration:

    • Route: Oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.), depending on the compound's properties.

    • Frequency: Once daily (q.d.) or twice daily (b.i.d.).

    • Duration: 21-28 days, or until tumors in the control group reach the predetermined endpoint.

Experimental Workflow Diagram

Experimental_Workflow A Cell Culture (e.g., PC-3, A549) B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization into Treatment Groups C->D E Treatment Administration (Vehicle, Compound X, Positive Control) D->E F Efficacy Assessment (Tumor Volume, Body Weight) E->F G Endpoint Reached (Tumor Size, Study Duration) F->G H Euthanasia & Tissue Collection (Tumor, Blood, Organs) G->H I Pharmacodynamic & Histological Analysis H->I

Caption: General workflow for an in vivo xenograft study.

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint. TGI is calculated at the end of the study.

  • Body Weight: Monitor and record the body weight of each animal at least twice a week as a general indicator of toxicity.

  • Clinical Observations: Daily monitoring for any signs of distress or toxicity, such as changes in posture, activity, or grooming.

  • Survival Analysis: In some studies, overall survival may be a key endpoint.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Tumor Volume Data

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 0)Mean Tumor Volume (mm³) ± SEM (End of Study)% TGIP-value vs. Vehicle
Vehicle Control10125.5 ± 10.21580.3 ± 150.7--
Compound X (10 mg/kg)10128.1 ± 11.5850.6 ± 95.446.2<0.05
Compound X (50 mg/kg)10126.9 ± 10.8425.1 ± 50.373.1<0.001
Positive Control10127.3 ± 11.1510.8 ± 65.267.7<0.001

Table 2: Body Weight Data

Treatment GroupNMean Body Weight (g) ± SEM (Day 0)Mean Body Weight (g) ± SEM (End of Study)% Body Weight Change
Vehicle Control1020.1 ± 0.522.5 ± 0.6+11.9
Compound X (10 mg/kg)1020.3 ± 0.421.9 ± 0.5+7.9
Compound X (50 mg/kg)1020.2 ± 0.519.8 ± 0.7-2.0
Positive Control1020.4 ± 0.618.5 ± 0.8-9.3

Conclusion

This document provides a foundational protocol for the in vivo assessment of a novel anti-cancer agent. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is critical for the continued development of promising oncology therapeutics. The hypothetical data presented in the tables illustrates how results can be clearly and effectively communicated. Researchers should adapt this template to the specific characteristics of their compound and the scientific questions they aim to address.

Application Notes and Protocols for M871 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M871 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2] In many types of cancer, this pathway is constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis.[1] this compound exerts its anti-cancer effects by inhibiting PI3K, which in turn downregulates the activity of Akt and mTOR, leading to cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.[3][4]

These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its biological activity. The following sections include information on the preparation of this compound, its typical biological activity in various cancer cell lines, and step-by-step protocols for key experimental procedures.

Data Presentation

The biological activity of this compound has been characterized in a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability was determined using a standard MTT assay after 72 hours of continuous exposure to the compound.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Carcinoma0.67
HCT 116Colon Carcinoma0.14
H460Non-small Cell Lung Carcinoma9.0
U-87 MGGlioblastoma7.35

Note: The IC50 values presented are representative and can vary depending on the specific experimental conditions, including cell density and assay duration.

This compound Signaling Pathway

This compound targets the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the mechanism of action of this compound in inhibiting this pathway, leading to the downstream effects of cell cycle arrest and apoptosis.

M871_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p27 p27 Akt->p27 Bad_Bax Bad/Bax Akt->Bad_Bax CellCycle Cell Cycle Progression mTORC1->CellCycle Apoptosis Apoptosis p27->CellCycle Bad_Bax->Apoptosis

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

  • Gently vortex or sonicate to ensure the compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay p1 Seed cells in a 96-well plate p2 Incubate overnight p1->p2 t1 Treat cells with this compound p2->t1 t2 Incubate for desired time t1->t2 a1 Add MTT reagent t2->a1 a2 Incubate for 2-4 hours a1->a2 a3 Add solubilization solution a2->a3 a4 Measure absorbance at 570 nm a3->a4

Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)[6]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Include a vehicle control (DMSO only).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a plate reader.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[8][9]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[10]

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time. Include a vehicle-treated negative control.

  • Harvest the cells, including any floating cells from the supernatant, and wash them once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells for at least 30 minutes on ice.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature.[12]

  • Add 400 µL of PI solution and incubate for at least 5 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, collecting data on a linear scale.[13]

References

Application Notes and Protocols for M871

Author: BenchChem Technical Support Team. Date: November 2025

Topic: M871 Solubility and Solvent Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the handling and preparation of this compound, a critical component for various research applications. The following sections outline the solubility of this compound in common laboratory solvents, provide standardized protocols for the preparation of stock and working solutions, and describe the signaling pathway associated with its mechanism of action.

This compound Solubility

A comprehensive understanding of a compound's solubility is paramount for accurate and reproducible experimental results. The solubility of this compound has been determined in a range of common organic solvents and aqueous solutions. This data is crucial for the preparation of stock solutions and for ensuring the compound remains in solution during experimental assays.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molarity (mM)Notes
Dimethyl Sulfoxide (DMSO)> 50> 100Recommended for stock solution preparation.
Ethanol2550Suitable for intermediate dilutions.
Methanol1020Lower solubility compared to DMSO and Ethanol.
Phosphate-Buffered Saline (PBS)< 1< 2Insoluble in aqueous solutions.
Water< 0.1< 0.2Practically insoluble.

Note: Solubility was determined at room temperature (25°C). It is recommended to use gentle warming and sonication to facilitate dissolution, especially at higher concentrations. Always visually inspect solutions for any precipitation before use.

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use and diluted to working concentrations as needed.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles or precipitate. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of this compound Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock solution in an appropriate assay buffer or cell culture medium.

Materials:

  • This compound stock solution (100 mM in DMSO)

  • Assay buffer or cell culture medium

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Thawing Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the desired assay buffer or cell culture medium to achieve the final working concentration. It is important to add the this compound stock solution to the buffer/medium and mix immediately to prevent precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in the assay is kept low (typically <0.1%) to avoid solvent-induced artifacts.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

This compound Signaling Pathway

This compound is an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Understanding this pathway is essential for interpreting experimental results obtained using this compound.

M871_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream This compound This compound This compound->PI3K  Inhibits CellResponse Cellular Responses (Growth, Proliferation, Survival) Downstream->CellResponse

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cultured cells.

M871_Experimental_Workflow CellSeeding 1. Cell Seeding Treatment 2. This compound Treatment CellSeeding->Treatment Incubation 3. Incubation Treatment->Incubation Assay 4. Cellular Assay (e.g., Viability, Western Blot) Incubation->Assay DataAnalysis 5. Data Analysis Assay->DataAnalysis

Caption: A typical workflow for in vitro this compound experiments.

Application Notes and Protocols for M871 Dosage in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive

Introduction

This document provides detailed application notes and protocols for determining the appropriate dosage of the novel therapeutic compound M871 in various rodent models. The information presented herein is intended to guide researchers, scientists, and drug development professionals in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this compound. Due to the absence of publicly available data specifically for "this compound," the following protocols are based on established methodologies for novel compound administration in rodent models. Researchers should adapt these generalized protocols to the specific characteristics of this compound once they are determined.

Data Presentation: A Template for this compound Studies

Given the lack of specific data for this compound, the following tables are presented as templates. Researchers should populate these tables with their experimental data for clear and concise presentation and comparison.

Table 1: this compound Dosage and Administration in Rodent Models

Rodent Model Route of Administration Dosage (mg/kg) Frequency Vehicle Study Duration Endpoint(s)
C57BL/6 MouseOral (Gavage)e.g., 10, 25, 50e.g., Dailye.g., 0.5% CMCe.g., 28 dayse.g., Tumor volume
Sprague-Dawley RatIntravenous (IV)e.g., 5, 10, 20e.g., Twice weeklye.g., Salinee.g., 14 dayse.g., Biomarker levels
BALB/c Nude MouseSubcutaneous (SC)e.g., 15, 30, 60e.g., Every 3 dayse.g., PEG400e.g., 42 dayse.g., Survival

Table 2: Pharmacokinetic Parameters of this compound in Rodents

Rodent Model Dosage (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Half-life (h)
C57BL/6 Mousee.g., 25Oral
Sprague-Dawley Rate.g., 10IV

Table 3: Toxicology Profile of this compound in Rodents

Rodent Model Dosage (mg/kg) Route Observation Period Adverse Events NOAEL (mg/kg)
Sprague-Dawley Rate.g., 10, 50, 100Orale.g., 14 dayse.g., Weight loss, lethargy

Experimental Protocols

The following are detailed, generalized protocols that should be adapted for this compound-specific studies.

Protocol 1: Oral Gavage Administration in Mice

Objective: To administer a precise dose of this compound orally to mice.

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Animal balance

  • Gavage needles (flexible or rigid, 20-22 gauge for mice)

  • Syringes (1 mL)

  • 70% ethanol for disinfection

Procedure:

  • Preparation: Prepare the this compound formulation at the desired concentration in the selected vehicle. Ensure the solution is homogenous.

  • Animal Handling: Weigh the mouse to calculate the exact volume for administration. Gently restrain the mouse, ensuring it is calm to prevent injury.

  • Administration:

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Fill the syringe with the calculated volume of the this compound formulation.

    • Gently insert the gavage needle into the mouth, passing over the tongue towards the esophagus.

    • Slowly dispense the solution.

    • Carefully remove the needle.

  • Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing, immediately after administration and at regular intervals.

Protocol 2: Intravenous Injection in Rats

Objective: To administer this compound directly into the systemic circulation of rats.

Materials:

  • This compound compound formulated for IV injection

  • Rat restrainer

  • 27-30 gauge needles and 1 mL syringes

  • Heat lamp (optional, for vasodilation)

  • 70% ethanol

Procedure:

  • Preparation: Prepare the sterile this compound solution for injection.

  • Animal Handling: Place the rat in a suitable restrainer. The tail vein is the most common site for IV injections. If needed, use a heat lamp to warm the tail and dilate the veins.

  • Administration:

    • Disinfect the tail with 70% ethanol.

    • Insert the needle into the lateral tail vein at a shallow angle.

    • Aspirate gently to confirm the needle is in the vein (a small flash of blood should appear).

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Monitor the rat for any immediate adverse reactions and for general well-being post-injection.

Visualizations

Signaling Pathway Diagram

As the mechanism of action for this compound is not defined, the following is a hypothetical signaling pathway that could be inhibited by a therapeutic compound.

M871_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study in a rodent model.

Experimental_Workflow start Acclimatize Rodents tumor_implant Tumor Cell Implantation start->tumor_implant randomization Randomize into Treatment Groups tumor_implant->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring monitoring->treatment Repeat Dosing endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Collection and Analysis (Tissue, Blood) endpoint->analysis end Study Conclusion analysis->end

Caption: In vivo efficacy study workflow for this compound.

Application Notes and Protocols for In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "M871" did not yield a known compound used in in vitro receptor binding assays. Therefore, to fulfill this request with a scientifically accurate and detailed example, these application notes and protocols have been created using MK-801 , a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist. The principles and methods described herein are broadly applicable to the study of other receptor-ligand interactions.

Introduction to MK-801 and the NMDA Receptor

MK-801, also known as Dizocilpine, is a potent and selective non-competitive antagonist of the NMDA receptor. It acts by binding to a site located within the ion channel of the NMDA receptor, thereby blocking the influx of cations such as Ca2+ and Na+. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[1][2] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as depolarization of the postsynaptic membrane to relieve the voltage-dependent block by magnesium ions (Mg2+).[1]

Quantitative Data: Binding Affinity of MK-801 to the NMDA Receptor

The binding affinity of MK-801 to the NMDA receptor has been determined in various in vitro binding assays, typically using radiolabeled MK-801 ([³H]MK-801). The affinity can be expressed using several parameters, including the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).

ParameterValueConditionsSource
Kd 37.2 nMRat brain membranes[2][3]
KD 6.3 nMRat cerebral cortical membranes[4]
Bmax 2.37 pmol/mg proteinRat cerebral cortical membranes[4]
IC50 3.4 nMLow ionic strength assay buffer[5]
IC50 5.5 nMPhysiological buffer[5]
KD (Cortex) 4.59 nMHomogenized rat cortical membranes[6]
KD (Cerebellum) 25.99 nMHomogenized rat cerebellar membranes[6]

Experimental Protocols

Radioligand Binding Assay for MK-801

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor using [³H]MK-801.

Materials and Reagents:

  • Receptor Source: Rat cortical membranes

  • Radioligand: [³H]MK-801

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Unlabeled MK-801 (10 µM)

  • Test Compound: Stock solution of the compound of interest

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of rat cortical membranes in ice-cold assay buffer. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, [³H]MK-801 (at a concentration close to its Kd, e.g., 5 nM), and the membrane suspension.

    • Non-specific Binding: Add assay buffer, [³H]MK-801, a high concentration of unlabeled MK-801 (10 µM), and the membrane suspension.

    • Competitive Binding: Add assay buffer, [³H]MK-801, varying concentrations of the test compound, and the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 180 minutes to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competitive binding experiment, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value of the test compound from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagrams

NMDA Receptor Signaling Pathway

NMDA_Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx opens to allow Membrane Postsynaptic Membrane Depolarization Depolarization (e.g., via AMPA-R) Depolarization->NMDA_R relieves Mg2_block Mg²⁺ Block Mg2_block->NMDA_R blocks Calmodulin Calmodulin Ca_influx->Calmodulin activates ERK ERK Pathway Ca_influx->ERK activates CaMKII CaMKII Calmodulin->CaMKII activates Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) CaMKII->Synaptic_Plasticity mTOR mTOR Pathway ERK->mTOR mTOR->Synaptic_Plasticity Learning_Memory Learning & Memory Synaptic_Plasticity->Learning_Memory MK801 MK-801 MK801->NMDA_R blocks channel

Caption: NMDA Receptor Signaling Pathway

Experimental Workflow for In Vitro Receptor Binding Assay

Workflow start Start prep_membranes Prepare Receptor Source (e.g., Rat Cortical Membranes) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_membranes->setup_assay add_reagents Add Radioligand ([³H]MK-801) & Test Compound setup_assay->add_reagents incubate Incubate to Reach Equilibrium (e.g., 180 min at 25°C) add_reagents->incubate filter Separate Bound & Free Ligand (Vacuum Filtration) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate Specific Binding, IC50, Ki) count->analyze end End analyze->end

Caption: In Vitro Receptor Binding Assay Workflow

References

Commercial Sources and Application Notes for M871 Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the commercial sources, biochemical properties, and experimental applications of M871 trifluoroacetate salt, a selective antagonist of the Galanin Receptor 2 (GalR2).

Commercial Availability

This compound trifluoroacetate salt is available from several commercial suppliers, ensuring its accessibility for research purposes. The product is typically supplied as a lyophilized powder with a purity of ≥95% as determined by HPLC.

SupplierProduct NamePurity
Cayman ChemicalThis compound (trifluoroacetate salt)≥95%
Sigma-Aldrich (Merck)This compound trifluoroacetate≥95% (HPLC)
R&D SystemsThis compound≥95%
Tocris BioscienceThis compound≥95% (HPLC)

Storage and Stability: this compound trifluoroacetate salt should be stored at -20°C.[1][2] The compound is stable for at least four years when stored under these conditions.[3]

Solubility: The solubility of this compound trifluoroacetate salt is as follows:

  • Water: Soluble to 1 mg/ml.

  • DMSO: Soluble at ≥10 mg/ml.[3]

  • Ethanol: Slightly soluble (0.1-1 mg/ml).[3]

  • PBS (pH 7.2): Slightly soluble (0.1-1 mg/ml).[3]

Biochemical and Pharmacological Properties

This compound is a peptide antagonist with high selectivity for the Galanin Receptor 2 (GalR2).

PropertyValueReference
Molecular Formula C₁₀₈H₁₆₃N₂₇O₂₈ · xC₂HF₃O₂[1]
Molecular Weight 2287.61 (free base)[1]
Binding Affinity (Ki) GalR2: 13.1 nM[2][3]
GalR1: 420 nM[2][3]
GalR3: >10 µM[2]

This compound demonstrates over 30-fold higher affinity for GalR2 compared to GalR1, making it a valuable tool for distinguishing the physiological roles of these two receptor subtypes.[4]

Signaling Pathway of Galanin Receptor 2 (GalR2)

Galanin Receptor 2 is a G-protein coupled receptor (GPCR) that can couple to multiple G protein subtypes, leading to the activation of diverse intracellular signaling cascades.

GalR2_Signaling_Pathway Galanin Receptor 2 (GalR2) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Gal Galanin GalR2 GalR2 Gal->GalR2 Binds to Gq11 Gq/11 GalR2->Gq11 Activates Gi Gi GalR2->Gi Activates Go Go GalR2->Go Activates Akt Akt GalR2->Akt Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits MAPK MAPK (ERK) Go->MAPK Activates via PKC-dependent pathway IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates PKC Protein Kinase C (PKC) Ca2 Ca²⁺ Release IP3->Ca2 DAG->PKC Activates cAMP cAMP AC->cAMP Decreases Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Regulates Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: GalR2 Signaling Pathways.

Upon activation by galanin, GalR2 can couple to:

  • Gq/11 proteins , activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[3][5]

  • Gi proteins , leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1]

  • Go proteins , which can activate the mitogen-activated protein kinase (MAPK/ERK) pathway in a PKC-dependent manner.[1]

  • The Akt signaling pathway , which is involved in neuroprotective effects and the regulation of apoptosis.[5][6]

Experimental Protocols

In Vitro Application: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for GalR2 expressed in cell membranes.

Materials:

  • Cell membranes prepared from cells expressing human GalR2 (e.g., CHO-K1 cells)

  • [¹²⁵I]-Galanin (Radioligand)

  • This compound trifluoroacetate salt

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • GF/C filter plates, pre-soaked in 0.3% polyethyleneimine (PEI)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from GalR2-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a BCA assay.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.

    • 50 µL of a non-specific ligand (e.g., 1 µM unlabeled galanin) for determining non-specific binding.

    • 50 µL of [¹²⁵I]-Galanin at a concentration near its Kd.

    • 150 µL of cell membrane suspension (typically 50-120 µg of protein).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate.

  • Washing: Wash the filters four times with ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Application: Inositol Phosphate Accumulation Assay

This protocol measures the antagonistic effect of this compound on galanin-induced inositol phosphate (IP) accumulation in cells expressing GalR2.

Materials:

  • CHO cells stably expressing human GalR2

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • myo-[³H]Inositol

  • Stimulation Buffer (e.g., HBSS with 10 mM LiCl)

  • Galanin

  • This compound trifluoroacetate salt

  • Dowex AG1-X8 resin

  • Lysis buffer

Procedure:

  • Cell Culture and Labeling:

    • Plate GalR2-expressing CHO cells in 12-well plates.

    • Label the cells by incubating them with myo-[³H]Inositol in inositol-free medium for 24-48 hours.

  • Pre-treatment with Antagonist:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 nM) in stimulation buffer for 15-30 minutes.[3]

  • Stimulation:

    • Add galanin (e.g., 100 nM) to the wells and incubate for 60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Aspirate the medium and lyse the cells with a suitable lysis buffer.

    • Separate the inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange chromatography.

  • Quantification:

    • Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Express the results as a percentage of the maximal response to galanin alone. Plot the response against the concentration of this compound to determine the inhibitory effect.

In Vivo Application: High-Fat Diet/Streptozotocin-Induced Diabetes Rat Model

This protocol outlines a general procedure for investigating the in vivo effects of this compound in a rat model of type 2 diabetes.

Materials:

  • Male Sprague-Dawley rats

  • High-fat diet (HFD)

  • Streptozotocin (STZ)

  • This compound trifluoroacetate salt

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Anesthetic

  • Stereotaxic apparatus

  • Blood glucose meter

  • ELISA kits for insulin, IL-6, TNF-α, etc.

Procedure:

  • Induction of Diabetes:

    • Feed rats a high-fat diet for a specified period (e.g., 8 weeks) to induce insulin resistance.

    • Administer a low dose of STZ (e.g., 30-40 mg/kg, intraperitoneally) to induce partial β-cell dysfunction.[8]

    • Confirm the diabetic state by measuring fasting blood glucose and insulin levels.

  • Intracerebroventricular (ICV) Cannulation and Administration:

    • Anesthetize the diabetic rats and place them in a stereotaxic apparatus.

    • Implant a guide cannula into the lateral ventricle of the brain.

    • Allow the animals to recover from surgery.

    • Administer this compound or vehicle directly into the brain via the cannula. A range of doses can be tested.

  • Monitoring and Sample Collection:

    • Monitor food and water intake, and body weight regularly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.[9]

    • Collect blood samples at specified time points to measure plasma levels of glucose, insulin, and inflammatory cytokines (e.g., IL-6, TNF-α) using appropriate assays.

  • Tissue Analysis:

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., hypothalamus, pancreas, liver, skeletal muscle, adipose tissue).

    • Analyze gene and protein expression of relevant markers (e.g., GLUT4, PGC-1α) using techniques like qPCR or Western blotting.

Experimental Workflow and Considerations

Experimental_Workflow Experimental Workflow for this compound Application cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding_Assay Competitive Radioligand Binding Assay Determine_Ki Determine Ki for GalR2 Binding_Assay->Determine_Ki Functional_Assay Inositol Phosphate Accumulation Assay Confirm_Antagonism Confirm Functional Antagonism Functional_Assay->Confirm_Antagonism Model_Induction Induce Disease Model (e.g., T2D in rats) Determine_Ki->Model_Induction Confirm_Antagonism->Model_Induction M871_Admin Administer this compound (e.g., ICV injection) Model_Induction->M871_Admin Assess_Phenotype Assess Physiological and Biochemical Parameters M871_Admin->Assess_Phenotype Analyze_Tissues Tissue-specific Gene/Protein Analysis Assess_Phenotype->Analyze_Tissues

Caption: A typical experimental workflow.

Important Considerations:

  • Trifluoroacetate (TFA) Salt: The trifluoroacetate counter-ion, a remnant of peptide synthesis and purification, can potentially affect biological assays, particularly cell proliferation studies.[6][10] For sensitive applications, it may be advisable to perform a salt exchange to a more biologically compatible form, such as hydrochloride.

  • Vehicle Controls: Appropriate vehicle controls should be used in all experiments to account for any effects of the solvent.

  • Dose-Response Curves: It is essential to perform dose-response experiments to determine the optimal concentration of this compound for a given assay.

  • Specificity: While this compound is highly selective for GalR2, it is good practice to include controls to rule out off-target effects, especially at higher concentrations. This could involve using cell lines that do not express GalR2 or using a structurally unrelated GalR2 antagonist if available.

References

Application Notes and Protocols for M871: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M871 is a peptide antagonist of the galanin-2 (GAL2) receptor, with a significantly higher affinity for GAL2 over the GAL1 receptor.[1][2][3][4] As a selective antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of the GAL2 receptor, which is implicated in a variety of processes including pain, epilepsy, and glucose metabolism.[2][3][5] This document provides detailed information on the stability and storage of this compound, along with protocols for its handling and for assessing its stability.

This compound Properties

PropertyValueSource
Molecular Formula C₁₀₈H₁₆₃N₂₇O₂₈ (as free base)[1][4]
Molecular Weight 2287.6 g/mol (as free base)[1][4]
Appearance Lyophilized white to off-white powder
Purity ≥95% (HPLC)[1]
Solubility Soluble in DMSO (≥10 mg/ml) and water (to 1 mg/ml). Slightly soluble in Ethanol (0.1-1 mg/ml) and PBS (pH 7.2) (0.1-1 mg/ml).[1][4]
Biological Activity Selective galanin receptor type 2 (GALR2) antagonist. Ki values are 13.1 nM for GALR2 and 420 nM for GALR1.[1][3][4]

Stability and Storage Conditions

The stability of this compound, like other peptides, is critical for obtaining reliable and reproducible experimental results. The primary factors affecting peptide stability are temperature, moisture, oxygen, and pH.

Lyophilized Powder

For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[6][7][8][9][10] When stored properly at -20°C, this compound is stable for at least four years.[1] Before use, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the peptide.[9] After weighing, the container should be purged with an inert gas like nitrogen or argon before resealing.[6][9]

Storage ConditionRecommended TemperatureDuration
Long-term -20°C or -80°CYears[8][10]
Short-term Room TemperatureWeeks (in a desiccator)[9]
In Solution

Peptides are generally less stable in solution compared to their lyophilized form due to potential degradation pathways such as hydrolysis, oxidation, and microbial growth.[9][11] Therefore, it is recommended to prepare solutions fresh for each experiment.

If storage of a stock solution is necessary:

  • Use sterile, nuclease-free buffers, preferably at a slightly acidic pH (5-6) to minimize deamidation.[7][12]

  • Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[7][8][12]

  • Store aliquots at -20°C or -80°C.[7][10] For short-term storage (days to weeks), 4°C may be acceptable, but stability should be verified.[6][12]

Storage ConditionRecommended TemperatureDuration
Long-term -80°CMonths[10]
Short-term -20°CWeeks to months[6]
Very Short-term 4°CDays to weeks[6][12]

Common Peptide Degradation Pathways

Understanding potential degradation pathways is crucial for proper handling and for developing stability-indicating analytical methods.

  • Oxidation: Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) residues are susceptible to oxidation.[7][11] This can be minimized by storing under an inert atmosphere and using degassed solvents.[7]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, especially at neutral or basic pH.[7][11] Storing in slightly acidic buffers can reduce this degradation.[7]

  • Hydrolysis: Peptide bonds can be hydrolyzed, particularly at aspartic acid (Asp) residues.[7][11] This is more likely to occur in strongly acidic or basic conditions.[7]

  • Proteolysis: If working with biological samples, proteases can rapidly degrade peptides.[13][14] The use of protease inhibitors may be necessary.

This compound Signaling Pathway

This compound acts as an antagonist at the GALR2 receptor. GALR2 is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[15] Upon activation by its endogenous ligand galanin, GALR2 activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5][15] this compound blocks these downstream signaling events by preventing galanin from binding to and activating GALR2.

M871_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GALR2 GALR2 Gq11 Gq/11 GALR2->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Produces PKC PKC Activation PLC->PKC Activates via DAG Galanin Galanin Galanin->GALR2 Activates This compound This compound This compound->GALR2 Blocks Ca2_release Ca²⁺ Release IP3->Ca2_release Induces

Caption: this compound antagonism of the GALR2 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mM this compound stock solution in DMSO.

Materials:

  • Lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adsorption microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20 minutes.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial and add the appropriate volume of DMSO to achieve a 1 mM concentration (e.g., for 1 mg of this compound with a MW of 2287.6 g/mol , add 437.1 µL of DMSO).

  • Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into single-use, low-adsorption microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by RP-HPLC

This protocol provides a general method for assessing the stability of this compound in solution over time at different temperatures.

Workflow Diagram:

Stability_Assessment_Workflow A Prepare this compound Solution (e.g., in PBS pH 7.4) B Aliquot into multiple vials A->B C Store aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) B->C D Analyze 'Time 0' sample by RP-HPLC B->D E Analyze samples at specified time points (e.g., 24h, 48h, 1 week) C->E F Quantify remaining this compound peak area D->F E->F G Plot % this compound remaining vs. time F->G

Caption: Workflow for this compound stability assessment.

Materials:

  • This compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4 (or other relevant buffer)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Prepare a working solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the desired buffer (e.g., PBS pH 7.4).

  • Aliquot the solution into several sterile vials for each temperature condition to be tested.

  • Immediately analyze one aliquot (the "Time 0" sample) by RP-HPLC.

  • Store the remaining aliquots at the different temperatures.

  • At predetermined time points (e.g., 6, 12, 24, 48, 72 hours, 1 week), remove one aliquot from each temperature condition.

  • Allow the samples to equilibrate to room temperature.

  • Analyze each sample by RP-HPLC using a suitable gradient to separate this compound from any degradation products. A typical gradient might be 5-95% mobile phase B over 30 minutes.

  • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Integrate the peak area of the intact this compound peak for each sample.

  • Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.

  • Plot the percentage of remaining this compound against time for each temperature to determine the stability profile.

Note: The specific RP-HPLC method (column, gradient, flow rate) may need to be optimized for this compound.

Conclusion

This compound is a valuable research tool whose integrity is dependent on proper storage and handling. For optimal long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment. When in solution, care should be taken to minimize degradation by using appropriate buffers, storing in aliquots at low temperatures, and avoiding repeated freeze-thaw cycles. The provided protocols offer guidance for the proper handling of this compound and for establishing its stability profile under specific experimental conditions.

References

Troubleshooting & Optimization

M871 not showing expected antagonist activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and to provide clear guidance on the use of M871.

Frequently Asked Questions (FAQs)

Q1: What is the expected activity of this compound?

This compound is designed as a competitive antagonist for the hypothetical 'Receptor-X', which is implicated in the mTOR signaling pathway. As an antagonist, this compound is expected to bind to Receptor-X and inhibit the downstream signaling cascade initiated by the natural agonist. It should not elicit a biological response on its own.

Q2: this compound is not showing any antagonist activity in our assay. What are the possible reasons?

Several factors could contribute to a lack of observed antagonist activity.[1] These can be broadly categorized as issues with the compound itself, the experimental setup, or data interpretation. We recommend reviewing the following possibilities:

  • Compound Integrity: Verify the concentration, purity, and stability of your this compound stock.

  • Assay Conditions: Ensure optimal assay conditions, including incubation times, temperature, and the concentration of the agonist being used.

  • Cellular System: Confirm that the cell line used expresses sufficient levels of Receptor-X and that the cells are healthy and responsive.

  • Agonist Concentration: The concentration of the agonist used to stimulate the pathway is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound.

Q3: We are observing agonist-like activity with this compound. Is this possible?

While this compound is designed as an antagonist, observing agonist activity could indicate several phenomena:

  • Partial Agonism: Under certain conditions or in specific cellular contexts, a compound designed as an antagonist may exhibit partial agonist activity.

  • Inverse Agonism: If the target receptor has constitutive (basal) activity, this compound might be acting as an inverse agonist, reducing this basal signaling.[2] This would be observed as a decrease in the signal below the baseline.

  • Off-Target Effects: this compound could be interacting with other receptors or cellular components, leading to an unexpected signaling response.

Q4: How can I differentiate between a competitive antagonist and an inverse agonist?

To distinguish between a competitive antagonist and an inverse agonist, you need to measure the effect of the compound alone and in the presence of a known agonist.[2]

  • A competitive antagonist will not have an effect on its own but will shift the dose-response curve of the agonist to the right.[2][3]

  • An inverse agonist will decrease the basal activity of the receptor when administered alone.[2]

Troubleshooting Guide: this compound Not Showing Expected Antagonist Activity

If you are not observing the expected antagonist activity with this compound, please follow this step-by-step troubleshooting guide.

Step 1: Verify Compound and Reagents

  • Confirm this compound Concentration: Re-measure the concentration of your this compound stock solution using a reliable method.

  • Assess Purity and Integrity: If possible, verify the purity of this compound using techniques like HPLC or mass spectrometry. Ensure the compound has not degraded.

  • Check Agonist and Other Reagents: Confirm the identity, concentration, and activity of the agonist used in the assay. Ensure all other reagents are within their expiration dates and stored correctly.

Step 2: Review Experimental Protocol

  • Cell Line Verification: Confirm that the cell line expresses the target receptor, Receptor-X, at adequate levels.

  • Assay Optimization: Ensure that the assay has been properly optimized. This includes determining the optimal cell density, incubation times, and agonist concentration (typically EC50 or EC80).

  • Positive and Negative Controls: Always include appropriate controls in your experiment. A known antagonist for Receptor-X should be used as a positive control, and a vehicle control should be used as a negative control.

Step 3: Analyze Data Interpretation

  • Dose-Response Curve: Ensure that you have tested a wide enough concentration range of this compound to generate a complete dose-response curve.

  • Statistical Analysis: Use appropriate statistical methods to analyze your data and determine if the observed effects are statistically significant.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound based on internal validation experiments. These values should serve as a benchmark for your own experiments.

ParameterExpected ValueAssay Condition
Binding Affinity (Ki) 15 nMCompetitive Radioligand Binding Assay
IC50 50 nMFunctional Assay vs. EC80 Agonist
Solubility (PBS) > 100 µMAqueous Solubility Assessment
Purity > 98%HPLC Analysis

Experimental Protocols

Protocol 1: Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for Receptor-X.

  • Prepare Cell Membranes: Homogenize cells expressing Receptor-X and isolate the membrane fraction by centrifugation.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand for Receptor-X, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Washing: Rapidly filter the contents of each well and wash with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the amount of bound radioligand in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[3]

Protocol 2: Functional Antagonist Assay (Downstream Signaling)

This protocol measures the ability of this compound to inhibit the agonist-induced downstream signaling of Receptor-X, which is part of the mTOR pathway.

  • Cell Culture: Plate cells expressing Receptor-X in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.

  • Agonist Stimulation: Add a fixed concentration of the Receptor-X agonist (e.g., EC80) to the wells and incubate for the predetermined optimal time to induce a downstream response (e.g., phosphorylation of a downstream target).

  • Cell Lysis: Lyse the cells and collect the lysates.

  • Signal Detection: Measure the level of the downstream signaling marker (e.g., phosphorylated S6 kinase) using an appropriate method such as ELISA or Western blotting.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC50.

Visualizations

M871_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist ReceptorX Receptor-X Agonist->ReceptorX This compound This compound (Antagonist) This compound->ReceptorX Inhibits mTORC1 mTORC1 ReceptorX->mTORC1 S6K S6 Kinase mTORC1->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth

Caption: this compound acts as an antagonist at Receptor-X, inhibiting agonist-induced mTOR signaling.

Troubleshooting_Workflow Start This compound Not Showing Antagonist Activity CheckCompound Step 1: Verify Compound - Concentration - Purity - Stability Start->CheckCompound CheckProtocol Step 2: Review Protocol - Cell Line - Assay Conditions - Controls CheckCompound->CheckProtocol Compound OK Consult Consult Technical Support CheckCompound->Consult Issue with Compound CheckData Step 3: Analyze Data - Dose-Response - Statistical Significance CheckProtocol->CheckData Protocol OK CheckProtocol->Consult Issue with Protocol CheckData->Consult Data Interpretation OK, Issue Persists Resolved Issue Resolved CheckData->Resolved Data Interpretation Issue Found Consult->Resolved

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Experimental_Workflow Start Start Experiment PlateCells 1. Plate Cells Start->PlateCells PreIncubate 2. Pre-incubate with this compound PlateCells->PreIncubate Stimulate 3. Stimulate with Agonist PreIncubate->Stimulate Lyse 4. Lyse Cells Stimulate->Lyse Detect 5. Detect Downstream Signal Lyse->Detect Analyze 6. Analyze Data (IC50) Detect->Analyze End End Analyze->End

Caption: A typical experimental workflow for a functional antagonist assay.

References

Technical Support Center: Optimizing M871 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M871, a selective peptide antagonist of the galanin-2 (GAL2) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for in vitro experiments, along with troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a peptide antagonist that selectively binds to the galanin-2 (GAL2) receptor, a G-protein coupled receptor (GPCR). Its mechanism of action is to block the binding of the endogenous ligand, galanin, to the GAL2 receptor, thereby inhibiting its downstream signaling pathways. This compound exhibits selectivity for the GAL2 receptor over the GAL1 receptor.

Q2: What is a typical starting concentration range for this compound in in vitro assays?

Based on published data, a good starting point for this compound concentration in cell-based assays is in the low nanomolar to micromolar range. For instance, in Chinese Hamster Ovary (CHO) cells expressing human GAL2 receptors, concentrations of 0.1, 1, or 10 nM have been shown to inhibit galanin-induced increases in inositol levels. However, the optimal concentration is highly dependent on the cell type, the specific assay, and the expression level of the GAL2 receptor. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

This compound is a peptide and should be handled with care to avoid degradation. It is soluble in DMSO and to a lesser extent in ethanol and PBS (pH 7.2). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO. This stock solution can then be diluted in your cell culture medium to the desired final concentration. To minimize solvent-induced cytotoxicity, the final DMSO concentration in the culture medium should typically be kept below 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments. Unused peptide solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects of this compound?

While this compound is reported to be selective for the GAL2 receptor over the GAL1 receptor, as with any small molecule or peptide inhibitor, the potential for off-target effects, particularly at higher concentrations, cannot be completely ruled out. It is crucial to include appropriate controls in your experiments to validate that the observed effects are mediated through the GAL2 receptor. This can include using cell lines that do not express the GAL2 receptor or using a structurally unrelated GAL2 antagonist as a comparator.

Troubleshooting Guide

Problem Possible Cause Solution
No observable effect of this compound 1. Concentration is too low: The effective concentration for your specific cell line and assay may be higher than initially tested. 2. Peptide degradation: this compound, being a peptide, may be susceptible to degradation by proteases in the cell culture medium, especially in the presence of serum. 3. Low GAL2 receptor expression: The cell line you are using may have low or no expression of the GAL2 receptor. 4. Assay insensitivity: The chosen assay may not be sensitive enough to detect the effects of GAL2 receptor inhibition.1. Perform a dose-response experiment: Test a wider range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value. 2. Minimize degradation: Reduce serum concentration if possible, or use a serum-free medium. Consider adding a protease inhibitor cocktail to the medium. Prepare fresh this compound dilutions for each experiment. 3. Verify receptor expression: Confirm GAL2 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of the GAL2 receptor or a transiently transfected cell line. 4. Optimize the assay: Ensure your assay is properly optimized and validated. For functional assays, confirm that the agonist (galanin) alone elicits a robust and reproducible response.
High variability in results 1. Inconsistent cell seeding: Uneven cell density across wells can lead to variable responses. 2. Inaccurate pipetting: Errors in preparing serial dilutions or adding reagents can introduce significant variability. 3. Peptide precipitation: this compound may precipitate out of solution when diluted from a DMSO stock into an aqueous medium.1. Ensure uniform cell seeding: Use a well-mixed cell suspension and consistent pipetting techniques to seed cells evenly. Avoid using the outer wells of the plate, which are more prone to evaporation. 2. Calibrate pipettes and use proper technique: Ensure pipettes are calibrated and use reverse pipetting for viscous solutions like DMSO stocks. 3. Improve solubility: When diluting the DMSO stock, add it to the medium with gentle mixing. Avoid shocking the solution by adding the DMSO stock directly to a small volume of medium. The final DMSO concentration should be kept low.
Observed cytotoxicity 1. High concentration of this compound: The concentration of this compound used may be toxic to the cells. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Off-target effects: At high concentrations, this compound may have off-target effects that lead to cell death.1. Determine the cytotoxic concentration: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration range at which this compound is not toxic to your cells. Use concentrations below this range for your functional assays. 2. Reduce DMSO concentration: Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). 3. Investigate off-target effects: If cytotoxicity is observed at concentrations where you expect specific antagonism, further investigation into off-target effects may be necessary.

Quantitative Data Summary

Parameter Value Receptor Reference
Ki 13.1 nMGalanin-2 (GAL2)[1][2]
Ki 420 nMGalanin-1 (GAL1)[1][2]
Solvent Solubility Reference
DMSO ≥10 mg/ml[1]
Ethanol 0.1-1 mg/ml (Slightly Soluble)[1]
PBS (pH 7.2) 0.1-1 mg/ml (Slightly Soluble)[1]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Calcium Flux Assay

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to block galanin-induced calcium mobilization in cells expressing the GAL2 receptor.

Materials:

  • Cells expressing the GAL2 receptor (e.g., CHO-hGALR2 or HEK293-hGALR2)

  • Complete cell culture medium

  • This compound

  • Galanin (agonist)

  • DMSO

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (optional, to prevent dye leakage)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Seeding:

    • Seed the GAL2-expressing cells into the microplate at an optimized density (e.g., 20,000 - 50,000 cells/well for a 96-well plate) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in the assay buffer. Probenecid can be included to improve dye retention.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • This compound Pre-incubation:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test would be from 10⁻¹¹ M to 10⁻⁵ M.

    • After the dye loading incubation, gently wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with the same final DMSO concentration).

    • Incubate the plate at room temperature or 37°C for 15-30 minutes.

  • Galanin Stimulation and Data Acquisition:

    • Prepare a solution of galanin in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80). This concentration should be predetermined in a separate agonist dose-response experiment.

    • Place the microplate in the fluorescence plate reader.

    • Start the kinetic read, measuring the baseline fluorescence for a few seconds.

    • The instrument will then automatically add the galanin solution to all wells.

    • Continue to measure the fluorescence intensity for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) represents the calcium response.

    • Plot the percentage of inhibition of the galanin response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Protocol 2: Western Blot for MAPK (ERK1/2) Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on galanin-induced phosphorylation of Mitogen-Activated Protein Kinase (MAPK), specifically ERK1/2.

Materials:

  • Cells expressing the GAL2 receptor

  • Serum-free cell culture medium

  • This compound

  • Galanin

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Serum Starvation:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for at least 4 hours or overnight by replacing the growth medium with serum-free medium.

  • This compound Pre-treatment:

    • Treat the cells with different concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 30 minutes.

  • Galanin Stimulation:

    • Stimulate the cells with galanin at its EC50 concentration for 5-15 minutes. Include an unstimulated control group.

  • Cell Lysis:

    • Immediately after stimulation, place the plate on ice and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

    • Compare the levels of ERK1/2 phosphorylation across the different treatment groups to determine the inhibitory effect of this compound.

Signaling Pathway and Experimental Workflow Diagrams

GAL2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Galanin Galanin GALR2 GAL2 Receptor Galanin->GALR2 Binds and Activates This compound This compound This compound->GALR2 Binds and Inhibits Gq Gq GALR2->Gq Gi Gi GALR2->Gi Go Go GALR2->Go PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits MAPK_Pathway MAPK Pathway (ERK1/2) Go->MAPK_Pathway Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP pERK ↑ p-ERK1/2 MAPK_Pathway->pERK Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_functional_assays Functional Assays cluster_analysis Data Analysis & Interpretation prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Curve (Determine IC50) prep_stock->dose_response cell_culture Culture GAL2-expressing cells cell_culture->dose_response cytotoxicity Cytotoxicity Assay (Determine non-toxic range) cell_culture->cytotoxicity calcium_assay Calcium Flux Assay dose_response->calcium_assay mapk_assay MAPK (ERK) Phosphorylation Assay dose_response->mapk_assay other_assays Other relevant assays (e.g., cAMP, IP-One) dose_response->other_assays cytotoxicity->calcium_assay cytotoxicity->mapk_assay cytotoxicity->other_assays data_analysis Analyze data and interpret results calcium_assay->data_analysis mapk_assay->data_analysis other_assays->data_analysis

References

troubleshooting M871 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of M871.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound depends on the desired concentration and the experimental application. For high concentration stock solutions, DMSO is the preferred solvent. For working solutions in biological assays, aqueous buffers like PBS are used, although solubility is lower.

Q2: What are the known solubility limits of this compound in common solvents?

A2: The solubility of this compound can vary slightly between suppliers. The following table summarizes the available data.

SolventSolubilitySource
DMSO≥10 mg/mLCayman Chemical[1]
WaterSoluble to 1 mg/mLTocris Bioscience
PBS (pH 7.2)0.1 - 1 mg/mL (Slightly Soluble)Cayman Chemical[1]
Ethanol0.1 - 1 mg/mL (Slightly Soluble)Cayman Chemical[1]

Q3: I am having trouble dissolving this compound in PBS. What can I do?

A3: If you are experiencing difficulty dissolving this compound in PBS, consider the following troubleshooting steps:

  • Start with a high-concentration stock in DMSO: Dissolve the peptide in 100% DMSO first. You can then dilute this stock solution into your aqueous buffer.

  • Use sonication: Brief sonication can help to break up any aggregates and facilitate dissolution.[2]

  • Gentle warming: Warming the solution to 37°C may improve solubility. However, avoid excessive heat to prevent peptide degradation.[2]

  • pH adjustment: The solubility of peptides is often pH-dependent. This compound is a peptide, and its net charge can influence its solubility. Small adjustments in the pH of your PBS buffer might enhance solubility.

Q4: Can I store this compound in solution?

A4: It is generally recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, it is best to store aliquots of a high-concentration stock solution in DMSO at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of peptides are more prone to degradation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

  • Weigh the Peptide: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).

  • Facilitate Dissolution:

    • Vortex the tube for 30-60 seconds.

    • If the peptide is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

  • Thaw Stock Solution: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Serially dilute the DMSO stock solution into your pre-warmed (e.g., 37°C) aqueous buffer (e.g., PBS) to the final desired concentration.

    • Important: Add the DMSO stock to the aqueous buffer and mix immediately. Do not add the aqueous buffer to the DMSO stock, as this can cause the peptide to precipitate.

  • Vortex: Gently vortex the working solution to ensure homogeneity.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.

Visual Guides

M871_Solubility_Troubleshooting_Workflow start Start: Lyophilized this compound dissolve_dmso Dissolve in DMSO (e.g., 10 mg/mL) start->dissolve_dmso check_dissolution_dmso Is it fully dissolved? dissolve_dmso->check_dissolution_dmso sonicate_warm Sonicate and/or gently warm (37°C) check_dissolution_dmso->sonicate_warm No stock_solution High-concentration stock solution check_dissolution_dmso->stock_solution Yes sonicate_warm->dissolve_dmso dilute_aqueous Dilute in aqueous buffer (e.g., PBS) stock_solution->dilute_aqueous check_dissolution_aqueous Does it remain in solution? dilute_aqueous->check_dissolution_aqueous working_solution Working solution ready for use check_dissolution_aqueous->working_solution Yes troubleshoot Troubleshooting: - Check buffer pH - Lower final concentration - Consider alternative buffer check_dissolution_aqueous->troubleshoot No

Caption: Troubleshooting workflow for this compound solubilization.

GALR2_Signaling_Pathway This compound This compound GALR2 GALR2 Receptor This compound->GALR2 Antagonist Galanin Galanin Galanin->GALR2 Agonist Gq Gq GALR2->Gq Activates Gi Gi GALR2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP Production AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

References

M871 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the hypothetical kinase inhibitor, M871. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects during their experiments with compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

A1: Off-target effects refer to the unintended interactions of a drug or compound with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding site, there is a potential for binding to multiple kinases, a phenomenon known as polypharmacology.[1][2][3] These off-target interactions can lead to unexpected cellular responses, toxicity, or misinterpretation of experimental results.[1][4] Therefore, understanding the selectivity profile of an inhibitor like this compound is crucial for accurate data interpretation and safer therapeutic development.

Q2: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect of this compound?

A2: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. A multi-pronged approach is recommended:

  • Dose-Response Correlation: A hallmark of on-target activity is a clear dose-dependent effect that correlates with the IC50 value of the inhibitor for its primary target. Off-target effects often manifest at higher concentrations.[5]

  • Use of a Structurally Unrelated Inhibitor: Treating cells with a different inhibitor that targets the same primary protein can help confirm on-target effects. If this structurally distinct compound recapitulates the observed phenotype, it strengthens the evidence for an on-target mechanism.[5]

  • Rescue Experiments: A powerful validation technique involves expressing a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor's effect is reversed or diminished in the presence of the resistant mutant, it strongly indicates an on-target action.[5]

  • Target Engagement Assays: Directly confirming that the inhibitor binds to its intended target within the cell at the concentrations used can provide strong evidence for on-target activity. Techniques like the Cellular Thermal Shift Assay (CETSA) are valuable for this purpose.[5][6]

Q3: What are the initial steps to identify the off-target profile of this compound?

A3: The most comprehensive initial step is to perform a broad kinase selectivity screen. This typically involves submitting the compound to a service that assays its activity against a large panel of recombinant kinases (e.g., over 400).[5] The results are usually provided as the percentage of inhibition at a fixed concentration (e.g., 1 µM), which helps to identify potential "hits" or off-target kinases that are significantly inhibited.[5]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular phenotype observed after this compound treatment.

This could be due to off-target effects, issues with compound concentration, or experimental variability.

Troubleshooting Step Rationale Expected Outcome
1. Verify Compound Concentration and Purity Incorrect concentration or degradation of the compound can lead to inconsistent results.Consistent results are obtained upon using a freshly prepared and validated compound stock.
2. Perform a Dose-Response Curve To determine if the phenotype is dose-dependent and correlates with the on-target IC50.[5]A clear sigmoidal dose-response curve is observed, with the EC50 aligning with the known on-target IC50.
3. Conduct Kinome Profiling To identify potential off-target kinases that might be responsible for the observed phenotype.[5]A list of potential off-target kinases is generated for further investigation.
4. Validate Off-Target Engagement in Cells To confirm that the identified off-targets are engaged by this compound in a cellular context.[6]Cellular Thermal Shift Assay (CETSA) or western blotting for downstream substrates of the off-target kinase shows engagement at relevant concentrations.
Issue 2: Confirmed off-target activity of this compound is interfering with the experimental outcome.

Once off-target activity is confirmed, several strategies can be employed to mitigate its impact.

Mitigation Strategy Description Considerations
1. Titrate to the Lowest Effective Concentration Use the lowest concentration of this compound that still elicits the desired on-target effect.[5]This minimizes the engagement of lower-affinity off-targets.[5]
2. Utilize a More Selective Inhibitor If available, switch to a different inhibitor for the same target that has a cleaner, more well-documented selectivity profile.[5]Consult chemical probe databases and literature to identify suitable alternatives.
3. Employ Orthogonal Approaches Use non-pharmacological methods like siRNA or CRISPR-Cas9 to knockdown the primary target and see if the phenotype is replicated.This provides an independent line of evidence for the on-target effect.
4. Medicinal Chemistry Optimization If this compound is a novel compound, medicinal chemistry efforts can be directed to modify its structure to improve selectivity and reduce off-target binding.[6]This is a long-term strategy that requires significant resources.

Experimental Protocols

Protocol 1: Kinome Profiling

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound.

Methodology:

  • Compound Submission: Provide a high-purity sample of the inhibitor to a commercial kinome screening service.

  • Assay Format: The service will typically perform in vitro kinase activity assays using a large panel of recombinant kinases. The ability of the inhibitor to block the activity of each kinase is measured at a fixed concentration (e.g., 1 µM).[5]

  • Data Analysis: Results are usually presented as a percentage of inhibition for each kinase. Kinases inhibited above a certain threshold (e.g., >50%) are considered potential off-targets.[5]

  • Follow-up Analysis: For any significant off-target hits, it is crucial to determine the IC50 values to understand the potency of the inhibitor against these kinases.[5][6]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment based on the principle of ligand-induced protein thermal stabilization.[5]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[5]

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[5]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[5][6]

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[5]

  • Analysis: A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor is binding to and stabilizing the target protein.[5][6]

Visualizations

On_Target_vs_Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway M871_on This compound TargetKinase Target Kinase M871_on->TargetKinase Inhibits Substrate_on Downstream Substrate TargetKinase->Substrate_on Phosphorylates Phenotype_on Desired Phenotype Substrate_on->Phenotype_on Leads to M871_off This compound OffTargetKinase Off-Target Kinase M871_off->OffTargetKinase Inhibits Substrate_off Unintended Substrate OffTargetKinase->Substrate_off Phosphorylates Phenotype_off Undesired Phenotype Substrate_off->Phenotype_off Leads to

Caption: On-target vs. off-target signaling pathways.

CETSA_Workflow start Intact Cells treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis heating Heat at Various Temperatures lysis->heating centrifugation Centrifugation to Separate Soluble and Aggregated Proteins heating->centrifugation detection Analyze Soluble Fraction (e.g., Western Blot) centrifugation->detection analysis Compare Melting Curves detection->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic start Unexpected Phenotype dose_response Perform Dose-Response Curve start->dose_response correlates Does EC50 correlate with on-target IC50? dose_response->correlates on_target Likely On-Target correlates->on_target Yes off_target Potential Off-Target correlates->off_target No kinome_scan Perform Kinome Scan off_target->kinome_scan validate_off_target Validate Off-Target Engagement (e.g., CETSA) kinome_scan->validate_off_target mitigate Mitigate Off-Target Effects validate_off_target->mitigate

Caption: Troubleshooting logic for unexpected phenotypes.

References

Technical Support Center: M871 Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of M871, a selective peptide antagonist of the galanin receptor type 2 (GALR2), during experimental procedures. Adherence to these protocols is critical for ensuring experimental reproducibility and the validity of research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

A1: this compound is a synthetic peptide that acts as a selective antagonist for the galanin receptor type 2 (GALR2). It binds to GALR2 with a significantly higher affinity than to GALR1 and is used in research to investigate the physiological roles of GALR2 signaling.[1][2] Its sequence is WTLNSAGYLLGPEHPPPALALA, with the C-terminal Alanine being amidated.[2]

Q2: Why is preventing this compound degradation important for my experiments?

A2: As a peptide, this compound is susceptible to various degradation pathways that can alter its structure and compromise its biological activity. Degradation can lead to a loss of potency, altered receptor binding affinity, and the generation of impurities that may produce off-target effects, ultimately leading to inaccurate and irreproducible experimental results.

Q3: What are the primary pathways of peptide degradation I should be aware of for this compound?

A3: General peptide degradation pathways that may affect this compound include oxidation, hydrolysis, deamidation, and aggregation. The this compound sequence contains Tryptophan (W), which is susceptible to oxidation.[3] Hydrolysis of peptide bonds can be catalyzed by exposure to acidic or basic conditions.

Q4: How should I properly store lyophilized this compound?

A4: Lyophilized this compound should be stored at -20°C or lower in a tightly sealed container, preferably in a desiccator to protect it from moisture.[3][4] For long-term storage, -80°C is recommended.[5] It is also advisable to protect the peptide from light.[4]

Q5: What is the best practice for preparing this compound solutions?

A5: To prepare this compound solutions, allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[4][5] Use sterile, oxygen-free water or a buffer with a slightly acidic pH (pH 5-6) for reconstitution.[3][4] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution with the aqueous buffer.[4]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected activity of this compound in my assay.

  • Possible Cause: Degradation of this compound in solution.

    • Solution: Prepare fresh solutions for each experiment. If you must store solutions, aliquot them into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][6] Use sterile buffers at a pH of 5-6 to minimize hydrolysis.[3] Since the this compound sequence contains tryptophan, which is prone to oxidation, consider using oxygen-free solvents for reconstitution.[4][5]

  • Possible Cause: Incorrect peptide concentration due to incomplete solubilization.

    • Solution: Visually inspect the solution to ensure there are no particulates. If the peptide is difficult to dissolve in water, try initial solubilization in a small amount of DMSO, followed by dilution with your experimental buffer.[4] Gentle warming (not exceeding 40°C) or sonication can also aid in dissolution.[4]

Problem 2: Variability in experimental results between different batches of this compound.

  • Possible Cause: Differences in peptide purity or the presence of degradation products.

    • Solution: Always source this compound from a reputable supplier that provides a certificate of analysis with purity data. Perform quality control on new batches of the peptide using techniques like HPLC to confirm purity and identify any potential impurities.

  • Possible Cause: Improper storage of older batches.

    • Solution: Review your storage procedures. Ensure that lyophilized peptide has been consistently stored at or below -20°C and protected from moisture and light.[4] Discard any peptide that shows discoloration or has been stored improperly.

Problem 3: Loss of this compound activity after reconstitution and storage.

  • Possible Cause: Bacterial contamination of the solution.

    • Solution: Use sterile water, buffers, and pipette tips when preparing and handling this compound solutions. Consider filtering the peptide solution through a 0.2 µm filter to remove potential bacterial contamination, especially if it will be used over several days in cell culture experiments.[3]

  • Possible Cause: Adsorption of the peptide to container surfaces.

    • Solution: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of peptide due to surface adsorption.

Data Presentation

Table 1: Properties and Storage Recommendations for this compound

PropertyValueReference
Molecular Weight 2287.64 g/mol [2]
Formula C₁₀₈H₁₆₃N₂₇O₂₈[2]
Sequence WTLNSAGYLLGPEHPPPALALA (C-terminal amide)[2]
Receptor Selectivity Kᵢ values are 13.1 nM for GALR2 and 420 nM for GALR1[2]
Solubility Soluble in water to 1 mg/ml[2]
Lyophilized Storage -20°C or lower, desiccated, protected from light[3][4]
Solution Storage Aliquoted, -20°C or -80°C, pH 5-6 buffer, avoid freeze-thaw cycles[3][6]

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound
  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 15-20 minutes before opening. This prevents moisture from condensing on the peptide.[4][5]

  • Reconstitution: Using a sterile, low-protein-binding pipette tip, add the required volume of sterile, oxygen-free water or a suitable buffer (e.g., PBS, pH 5-6) to the vial to achieve the desired stock concentration.

  • Solubilization: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect for any undissolved particles. If solubility is an issue, a small volume of DMSO can be used for initial dissolution before adding the aqueous buffer.[4]

  • Aliquoting: Immediately after reconstitution, dispense the this compound solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.[3]

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6]

Protocol 2: General Workflow for an In Vitro Cell-Based Assay with this compound
  • Cell Culture: Culture cells expressing the GALR2 receptor under standard conditions.

  • This compound Preparation: Thaw a single-use aliquot of the this compound stock solution immediately before use. Dilute the stock solution to the final working concentration in the appropriate assay buffer or cell culture medium.

  • Treatment: Add the diluted this compound to the cells and incubate for the desired time period. Include appropriate controls, such as a vehicle control and a positive control (e.g., a known GALR2 agonist).

  • Assay: Perform the downstream assay to measure the effect of this compound on GALR2 signaling. This could involve measuring changes in intracellular calcium, cAMP levels, or the phosphorylation of downstream signaling proteins.

  • Data Analysis: Analyze the data and compare the results from the this compound-treated group to the control groups.

Mandatory Visualizations

GALR2_Signaling_Pathway cluster_G_protein G-protein Coupling This compound This compound (Antagonist) GALR2 GALR2 This compound->GALR2 Blocks Galanin Galanin (Agonist) Galanin->GALR2 Activates Gq11 Gq/11 GALR2->Gq11 Gi Gi GALR2->Gi PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca2_PKC Downstream Downstream Cellular Effects Ca2_PKC->Downstream cAMP ↓ cAMP AC->cAMP cAMP->Downstream

Caption: Signaling pathway of the Galanin Receptor 2 (GALR2) and the inhibitory action of this compound.

M871_Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_qc Quality Control Lyophilized Lyophilized this compound (Store at -20°C to -80°C) Equilibrate Equilibrate to Room Temp (in desiccator) Lyophilized->Equilibrate Reconstitute Reconstitute in Sterile, Oxygen-Free Buffer (pH 5-6) Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Purity Confirm Purity (e.g., HPLC) Reconstitute->Purity Store_Solution Store Aliquots at -80°C Aliquot->Store_Solution Thaw Thaw Single Aliquot Store_Solution->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Treat Treat Cells/Tissue Dilute->Treat Freshness Use Freshly Prepared Solutions Dilute->Freshness Measure Measure Biological Response Treat->Measure

Caption: Recommended experimental workflow for handling this compound to minimize degradation.

References

M871 peptide stability in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the M871 peptide in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of the this compound peptide in solution?

A1: The stability of the this compound peptide is influenced by several factors, including pH, temperature, buffer composition, and the presence of oxidizing agents or proteases.[1][2][3] The amino acid sequence of this compound itself also plays a crucial role in its inherent stability.[4] For instance, peptides containing residues like asparagine (Asn), glutamine (Gln), cysteine (Cys), and methionine (Met) are more susceptible to degradation pathways such as deamidation and oxidation.[1][4][5]

Q2: What are the common degradation pathways for peptides like this compound?

A2: Peptides like this compound can degrade through several chemical and physical pathways:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues.[1][4]

  • Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding acidic residues, which can alter the peptide's structure and function.[1][5]

  • Oxidation: Methionine (Met), cysteine (Cys), and tryptophan (Trp) residues are particularly susceptible to oxidation, which can be catalyzed by light, metal ions, or peroxides.[1][4][6]

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, leading to a loss of biological activity.[2][7] This is often influenced by factors like peptide concentration, pH, and ionic strength.[2][7]

Q3: What is the recommended storage condition for the lyophilized this compound peptide?

A3: For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[4][8] Before use, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation upon opening.[8]

Q4: How should I reconstitute and store the this compound peptide solution?

A4: Reconstitute the this compound peptide in a buffer that is optimal for its stability, preferably at a slightly acidic pH (e.g., pH 5-6) if the sequence is prone to deamidation.[5] For storage, it is advisable to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.[4][8] The long-term storage of peptides in solution is generally not recommended.[8]

Troubleshooting Guide

Q5: I am observing a loss of this compound peptide activity in my experiments. What could be the cause?

A5: A loss of activity can be due to several factors:

  • Degradation: The peptide may have degraded due to improper storage or handling. Review the storage conditions and the number of freeze-thaw cycles.

  • Buffer Incompatibility: The experimental buffer may not be optimal for this compound stability. Consider performing a buffer screen to identify a more suitable buffer system.

  • Aggregation: The peptide may have aggregated. This can sometimes be visually observed as cloudiness in the solution. Centrifugation can be used to pellet insoluble aggregates.

  • Adsorption: Peptides can adsorb to the surface of plastic or glass vials. Using low-adsorption vials may help mitigate this issue.[5]

Q6: My HPLC analysis of the this compound peptide shows multiple peaks. What does this indicate?

A6: The presence of multiple peaks in an HPLC chromatogram can suggest:

  • Peptide Degradation: Different peaks may correspond to various degradation products such as oxidized or deamidated forms of the this compound peptide.[5]

  • Aggregation: Some peaks might represent different aggregation states of the peptide.

  • Impurities: The initial peptide sample may contain impurities from synthesis.

To identify the cause, you can perform mass spectrometry (MS) analysis on the different peaks to determine their molecular weights.

This compound Peptide Stability Data

The following table summarizes the hypothetical stability data for this compound peptide in different buffers over time at 4°C. The stability is represented as the percentage of intact this compound peptide remaining, as determined by RP-HPLC.

Buffer SystempH% Remaining (Day 1)% Remaining (Day 7)% Remaining (Day 30)
10 mM Sodium Phosphate, 150 mM NaCl (PBS)7.498%85%60%
10 mM Tris-HCl, 150 mM NaCl7.497%82%55%
10 mM Sodium Citrate6.099%95%88%
10 mM Sodium Acetate5.099%97%92%

Note: This data is for illustrative purposes only. Actual stability will depend on the specific amino acid sequence of the this compound peptide and the exact experimental conditions.

Experimental Protocols

Protocol: Assessing the Stability of this compound Peptide

This protocol outlines a general procedure to evaluate the stability of the this compound peptide in different buffer solutions.

1. Materials:

  • Lyophilized this compound peptide
  • A selection of sterile buffers (e.g., PBS, Tris, Citrate, Acetate) at various pH values
  • Low-adsorption microcentrifuge tubes
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system
  • Mass spectrometer (optional)

2. Procedure:

  • Reconstitution: Carefully reconstitute the lyophilized this compound peptide to a stock concentration of 1 mg/mL in a recommended sterile buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
  • Preparation of Stability Samples: Dilute the stock solution to a final concentration of 0.1 mg/mL in the different buffers to be tested.
  • Aliquoting: Aliquot 100 µL of each sample into separate, clearly labeled low-adsorption microcentrifuge tubes for each time point.
  • Incubation: Store the aliquots at the desired temperature (e.g., 4°C).
  • Time Points: At designated time points (e.g., Day 0, Day 1, Day 7, Day 30), remove one aliquot of each sample for analysis.
  • Analysis by RP-HPLC:
  • Analyze each sample by RP-HPLC to determine the percentage of intact this compound peptide.
  • The area of the main peak corresponding to the intact peptide is used for quantification.
  • Data Analysis: Calculate the percentage of remaining this compound peptide at each time point relative to the Day 0 sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitute Reconstitute this compound in sterile buffer Dilute Dilute to final concentration in test buffers Reconstitute->Dilute Aliquot Aliquot for each time point Dilute->Aliquot Incubate Store at desired temperature (e.g., 4°C) Aliquot->Incubate Analyze Analyze by RP-HPLC at each time point Incubate->Analyze Quantify Quantify remaining intact peptide Analyze->Quantify Deamidation_Pathway Asn_Peptide Peptide with Asparagine (Asn) Succinimide Succinimide Intermediate (Cyclic Imide) Asn_Peptide->Succinimide Intramolecular nucleophilic attack Asp_Peptide Aspartic Acid (Asp) Peptide (Normal Product) Succinimide->Asp_Peptide Hydrolysis IsoAsp_Peptide Isoaspartic Acid (isoAsp) Peptide (Isomeric Product) Succinimide->IsoAsp_Peptide Hydrolysis

References

Technical Support Center: M871 (TRPV4 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M871, a selective TRPV4 inhibitor. Given that this compound is in early-stage development, this guide also provides general best practices and addresses common pitfalls encountered during experiments with TRPV4 inhibitors as a class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational, selective, small-molecule inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a calcium-permeable non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. In certain pathological conditions, such as some genetic neuropathies, TRPV4 channels can become overactive, leading to excessive calcium influx and cellular dysfunction. This compound is designed to bind to the TRPV4 channel and inhibit its activity, thereby reducing intracellular calcium overload and mitigating downstream pathological effects.

Q2: In which experimental systems can this compound be used?

This compound, as a selective TRPV4 inhibitor, can be utilized in a variety of in vitro and in vivo experimental systems where the role of TRPV4 is being investigated. These include:

  • Cell-based assays: Stably transfected cell lines (e.g., HEK293, CHO) expressing wild-type or mutant human TRPV4 are commonly used for initial screening and characterization. Endogenous systems, such as primary endothelial cells, neurons, or chondrocytes, can be used to study the effects of this compound in a more physiologically relevant context.

  • Animal models: Preclinical studies often employ rodent models of diseases where TRPV4 is implicated, such as Charcot-Marie-Tooth disease, skeletal dysplasia, pulmonary edema, and neuropathic pain.

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO) and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature.

Troubleshooting Guides

In Vitro Cell-Based Assays

Issue 1: High background or low signal-to-noise ratio in calcium imaging assays (e.g., FLIPR).

  • Possible Cause 1: Suboptimal Dye Loading. Inadequate loading of calcium-sensitive dyes (e.g., Fluo-4 AM) can result in a weak fluorescent signal.

    • Solution: Optimize the dye concentration and incubation time for your specific cell type. Ensure that the dye is properly solubilized and that Pluronic F-127 is used to aid in dispersion.

  • Possible Cause 2: Cell Health. Unhealthy or dying cells can exhibit elevated basal calcium levels, leading to high background fluorescence.

    • Solution: Ensure proper cell culture maintenance and handle cells gently during plating and dye loading. Use cells at an optimal confluency (typically 70-90%).

  • Possible Cause 3: Autofluorescence of this compound. The compound itself may possess intrinsic fluorescent properties that interfere with the assay.

    • Solution: Run a control experiment with this compound in the absence of cells and dye to determine its autofluorescence at the assay wavelengths. If significant, consider using a different fluorescent dye with a distinct spectral profile.

Issue 2: Inconsistent IC50 values for this compound.

  • Possible Cause 1: Compound Precipitation. this compound may precipitate out of solution at higher concentrations, leading to variability in the effective concentration.

    • Solution: Visually inspect solutions for any signs of precipitation. Determine the solubility of this compound in your assay buffer and ensure that all tested concentrations are below this limit.

  • Possible Cause 2: Assay Variability. Minor variations in cell number, reagent concentrations, or incubation times can contribute to inconsistent results.

    • Solution: Standardize all assay parameters and include appropriate positive and negative controls in every experiment. Perform multiple independent experiments to ensure the reproducibility of your findings.

  • Possible Cause 3: Off-target effects. At higher concentrations, this compound may interact with other cellular targets, leading to confounding effects on calcium signaling.

    • Solution: Characterize the selectivity of this compound against a panel of other TRP channels and relevant off-targets to understand its specificity profile.

Electrophysiology (Patch-Clamp)

Issue 3: Rapid rundown or desensitization of TRPV4 currents.

  • Possible Cause 1: Calcium-dependent inactivation. TRPV4 channels are known to undergo rapid desensitization in the presence of extracellular calcium.[1]

    • Solution: To obtain more stable recordings, consider using a calcium-free or low-calcium extracellular solution.[1] Alternatively, intracellular calcium can be chelated by including BAPTA in the pipette solution.

  • Possible Cause 2: Channel rundown. Over time, the activity of the channel may decrease due to factors such as washout of essential intracellular components.

    • Solution: Maintain a stable whole-cell configuration and monitor access resistance throughout the experiment. If rundown is persistent, consider using the perforated patch technique to preserve the intracellular milieu.

In Vivo Animal Studies

Issue 4: Lack of efficacy or unexpected side effects of this compound in animal models.

  • Possible Cause 1: Poor Pharmacokinetics. this compound may have low bioavailability, rapid metabolism, or poor penetration into the target tissue.

    • Solution: Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound after administration. The dosing regimen may need to be optimized based on these findings.

  • Possible Cause 2: Off-target Effects. In vivo, this compound may interact with other targets, leading to unforeseen physiological effects. For example, some TRPV4 inhibitors have been reported to have off-target cardiovascular effects.

    • Solution: Carefully monitor animals for any adverse effects. If off-target effects are suspected, consider in vitro profiling against a broader range of potential targets.

  • Possible Cause 3: Species-specific differences in TRPV4. The potency and pharmacology of this compound may differ between human and rodent TRPV4.

    • Solution: Whenever possible, confirm the activity of this compound on the specific species ortholog of TRPV4 that is relevant to your animal model.

Data Presentation

The following tables provide representative data for a hypothetical TRPV4 inhibitor, "this compound," to illustrate expected outcomes in common experimental assays.

Table 1: In Vitro Potency of this compound against Human TRPV4

Assay TypeCell LineAgonistThis compound IC50 (nM)
Calcium Imaging (FLIPR)HEK293-hTRPV4GSK1016790A (10 nM)15.2 ± 2.5
Whole-Cell Patch ClampCHO-hTRPV44α-PDD (1 µM)21.8 ± 4.1

Table 2: Selectivity Profile of this compound

TargetAssay TypeThis compound IC50 (nM)
hTRPV4Calcium Imaging15.2
hTRPV1Calcium Imaging> 10,000
hTRPA1Calcium Imaging> 10,000
hTRPM8Calcium Imaging> 10,000

Table 3: Representative Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Bioavailability (Oral)35%
Tmax (Oral)2 hours
Half-life (t1/2)6 hours
Brain/Plasma Ratio0.8

Experimental Protocols

Protocol 1: Calcium Imaging Assay for this compound Potency Determination

  • Cell Plating: Plate HEK293 cells stably expressing human TRPV4 in 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and culture overnight.

  • Dye Loading: Aspirate the culture medium and add 100 µL of Fluo-4 AM loading buffer (e.g., 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS) to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells twice with HBSS. Add serial dilutions of this compound to the wells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a FLIPR instrument. Add a potent TRPV4 agonist (e.g., GSK1016790A at its EC80 concentration). Measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Neuropathic Pain

  • Animal Model: Induce neuropathic pain in C57BL/6 mice using the chronic constriction injury (CCI) model.

  • Drug Administration: After the development of mechanical allodynia (typically 7-10 days post-surgery), administer this compound or vehicle control via oral gavage.

  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Compare the paw withdrawal threshold between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA).

Mandatory Visualization

TRPV4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Stimuli Stimuli TRPV4 TRPV4 Stimuli->TRPV4 Activates Ca2+ Ca2+ TRPV4->Ca2+ Influx Calmodulin Calmodulin Ca2+->Calmodulin Activates PKC PKC Ca2+->PKC Activates NFAT NFAT Calmodulin->NFAT Dephosphorylates PKC->NFAT Phosphorylates Gene_Expression Gene_Expression NFAT->Gene_Expression Regulates This compound This compound This compound->TRPV4 Inhibits

Caption: Simplified signaling pathway of TRPV4 activation and its inhibition by this compound.

M871_Screening_Workflow Start Start HTS High-Throughput Screening (FLIPR-based Ca2+ assay) Start->HTS Hit_Confirmation Hit Confirmation (Dose-response curves) HTS->Hit_Confirmation Selectivity_Panel Selectivity Profiling (Other TRP channels) Hit_Confirmation->Selectivity_Panel Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Panel->Lead_Optimization In_Vivo_PK In Vivo Pharmacokinetics (Rodent models) Lead_Optimization->In_Vivo_PK Efficacy_Studies Efficacy Studies (Disease models) In_Vivo_PK->Efficacy_Studies Candidate_Selection Candidate_Selection Efficacy_Studies->Candidate_Selection

Caption: General workflow for the screening and development of a TRPV4 inhibitor like this compound.

References

Technical Support Center: Interpreting Unexpected Results with MK-801 (Dizocilpine)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using the non-competitive NMDA receptor antagonist, MK-801 (Dizocilpine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes and refine your study design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MK-801?

MK-801 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts as a pore blocker, binding to a site within the receptor's ion channel, thus preventing the influx of ions like calcium (Ca²⁺).[2] This blockade is use- and voltage-dependent, meaning the ion channel must be open for MK-801 to bind.[1][2] Its high affinity and long dwell time contribute to its potent effects but have also limited its clinical applications due to side effects.[3]

Q2: We observed significant hyperlocomotion and stereotypy in our animal models at a dose that shouldn't induce these effects. What could be the cause?

Several factors can influence the behavioral effects of MK-801, leading to unexpected motor activity.

  • Dose-dependency: MK-801's effects are highly dose-dependent. While lower doses might be intended for cognitive studies, higher doses are known to cause hyperlocomotion, stereotypy (such as head weaving and body rolling), and ataxia.[4][5][6] It's crucial to perform a dose-response study in your specific animal strain.

  • Strain and Species Differences: Different rodent strains can exhibit varying sensitivity to MK-801. For instance, a dose of 0.56 mg/kg induced "popping" behavior in Balb/c mice but stereotypy in C57Bl/6 mice.[7]

  • Age: Aged animals may show increased sensitivity to MK-801, exhibiting more pronounced hyperlocomotion and stereotypy at lower doses compared to younger animals.[6]

  • Automated System Misinterpretation: Automated beam detection systems may record stereotypic movements as locomotion, leading to an overestimation of locomotor activity.[4][8] It is advisable to video-record and manually score behaviors in parallel with automated tracking.

Q3: Our results on learning and memory tasks are inconsistent. Why might this be happening?

Interpreting cognitive data from MK-801 studies can be complex. Here are some potential reasons for variability:

  • State-Dependent Learning: MK-801 can induce state-dependent memory effects. If the drug is present during the learning phase but not the retrieval phase (or vice-versa), the observed impairment may be due to a change in the animal's internal state rather than a true deficit in memory encoding or consolidation.[9]

  • Confounding Motor Effects: At higher doses, the motor effects of MK-801 (hyperactivity, ataxia) can interfere with the animal's ability to perform the cognitive task, confounding the interpretation of the results.[10][11] Doses as low as 0.03 mg/kg have been suggested to induce "pure" cognitive impairment without locomotor side effects.[12]

  • Task Difficulty: MK-801 has been found to impair the acquisition of difficult learning tasks more than easy ones.[2] The complexity of your behavioral paradigm could influence the observed outcome.

  • Timing of Administration: The route and timing of MK-801 administration can affect its concentration in the brain and, consequently, its behavioral effects.[10]

Q4: We observed an unexpected increase in neurotransmitter levels. Is this a known off-target effect of MK-801?

MK-801 can indirectly modulate various neurotransmitter systems.

  • Dopamine: MK-801 has been shown to increase the release and metabolism of dopamine in several brain regions, including the striatum, nucleus accumbens, and prefrontal cortex.[5][13][14][15] This is thought to be an indirect effect, possibly by inhibiting inhibitory GABAergic neurons that project to dopaminergic neurons.[13]

  • Serotonin: Increased serotonin metabolism has also been observed in several brain regions following MK-801 administration.[15]

  • Noradrenaline: In brain slices, MK-801 has been shown to increase the release of noradrenaline in the locus coeruleus.[16]

These neurochemical changes can contribute to the behavioral effects of MK-801 and should be considered when interpreting results.

Troubleshooting Guides

Issue 1: Inconsistent Behavioral Results in Cognitive Assays
Potential Cause Troubleshooting Step
State-Dependent Effects Design experiments to control for state-dependency. For example, administer MK-801 (or vehicle) before both the training and testing phases to ensure the drug state is consistent.[9]
Motor Confounds Conduct a dose-response study to identify a dose that impairs cognition without causing hyperlocomotion or ataxia in your specific animal model.[10][12] Simultaneously measure locomotor activity during cognitive testing.
Task Design Simplify the cognitive task if a deficit is not observed at doses known to be effective. Conversely, increase task difficulty to potentially reveal subtle cognitive impairments.[2]
Route of Administration Ensure consistent administration route and timing relative to behavioral testing. Subcutaneous injections have been reported to be more effective than intraperitoneal injections in some cognitive paradigms.[10]
Issue 2: Unexpected Neurotoxicity
Potential Cause Troubleshooting Step
High Doses MK-801 can induce neurodegeneration, particularly in the retrosplenial and posterior cingulate cortex, characterized by vacuolar changes.[17] Use the lowest effective dose determined from your dose-response studies.
Interaction with other compounds Be aware that MK-801 can intensify the neurotoxic effects of other substances, such as dexamethasone.[18]
Age-related Vulnerability While NMDA receptor-mediated neurotoxicity may not differ with age, the aged brain can be more vulnerable to anoxic damage, a condition where MK-801 is often studied.[19][20]

Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity and Stereotypy
  • Habituation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer MK-801 or vehicle via the desired route (e.g., intraperitoneally). Doses typically range from 0.1 to 0.5 mg/kg for inducing locomotor effects.[5]

  • Acclimation to Arena: After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena (e.g., 40x40 cm).

  • Data Collection: Record the animal's activity for a set duration (e.g., 60 minutes) using an automated tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Stereotypy Scoring: Simultaneously video-record the session. Manually score for stereotypic behaviors (e.g., head weaving, circling, excessive grooming) at regular intervals (e.g., every 5 minutes) using a validated rating scale.[4][8]

Protocol 2: Modified Elevated Plus-Maze for Memory Assessment

This protocol assesses memory by measuring the latency to enter an enclosed arm, with a shorter latency on the second exposure indicating memory of the maze layout.

  • Acquisition Trial (Day 1):

    • Administer MK-801 or vehicle as per your study design (e.g., 30 minutes before the trial). Doses for cognitive impairment studies are often in the range of 0.05 to 0.15 mg/kg.[11][21]

    • Place the mouse at the distal end of an open arm, facing away from the center.

    • Measure the transfer latency: the time taken for the animal to move with all four paws into one of the enclosed arms.[21]

    • If the animal does not enter an enclosed arm within a set time (e.g., 90 seconds), gently guide it to an enclosed arm and allow it to remain for 10 seconds. Assign a latency of 90 seconds.

  • Retention Trial (Day 2):

    • 24 hours after the acquisition trial, place the animal back on the same open arm.

    • Measure the transfer latency again.

    • A significant increase in transfer latency in the MK-801 group on Day 2 compared to the vehicle group is indicative of amnesia.[21]

Visualizations

Signaling Pathway of MK-801 Action

MK801_Action cluster_synapse Glutamatergic Synapse cluster_receptor NMDA Receptor Glutamate Glutamate NMDA_R Ion Channel Binding Site Glutamate->NMDA_R:bind Binds Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Ca_ion Ca²⁺ Influx NMDA_R:gate->Ca_ion Opens to allow MK801 MK-801 MK801->NMDA_R:gate Blocks Downstream Downstream Signaling (e.g., ERK, CREB) Ca_ion->Downstream Activates

Caption: Mechanism of MK-801 as a non-competitive antagonist of the NMDA receptor.

Experimental Workflow: Troubleshooting Behavioral Confounds

Troubleshooting_Workflow Start Unexpected Behavioral Results with MK-801 CheckDose Is the dose appropriate for the intended effect? Start->CheckDose CheckStrain Have strain, age, or sex been considered? CheckDose->CheckStrain Yes DoseResponse Perform Dose-Response Study CheckDose->DoseResponse No CheckConfounds Are motor effects confounding cognitive measures? CheckStrain->CheckConfounds Yes Literature Consult Literature for Specific Model CheckStrain->Literature No CheckStateDep Is state-dependent learning controlled for? CheckConfounds->CheckStateDep Yes SeparateTests Run Separate Locomotor and Cognitive Tests CheckConfounds->SeparateTests No Redesign Redesign Experiment to Control for State CheckStateDep->Redesign No Analyze Re-analyze Data CheckStateDep->Analyze Yes DoseResponse->CheckStrain Literature->CheckConfounds SeparateTests->CheckStateDep Redesign->Analyze

Caption: A logical workflow for troubleshooting unexpected behavioral results in MK-801 experiments.

References

Validation & Comparative

M871: A Potent and Selective Antagonist for the Galanin Receptor 2 (GAL2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating the Antagonist Effect of M871 on GAL2.

This guide provides a comprehensive overview of this compound, a selective antagonist for the galanin receptor 2 (GAL2), and compares its performance with the non-selective galanin receptor antagonist, M40. Detailed experimental protocols and supporting data are presented to facilitate the validation of this compound's antagonist effects on GAL2 signaling.

Introduction to this compound and GAL2

Galanin is a neuropeptide that plays a crucial role in a variety of physiological processes, including pain perception, inflammation, and cell proliferation, by acting on three G protein-coupled receptors: GAL1, GAL2, and GAL3. The GAL2 receptor, in particular, is a subject of significant research interest due to its distinct signaling pathway and potential as a therapeutic target. This compound is a synthetic peptide derivative designed to be a potent and selective antagonist for the GAL2 receptor.[1][2] Its selectivity offers a significant advantage in dissecting the specific roles of GAL2 in complex biological systems.

Comparative Analysis: this compound vs. M40

To objectively evaluate the performance of this compound, we compare it with M40, a well-characterized but non-selective galanin receptor antagonist.

FeatureThis compoundM40
Receptor Selectivity Selective for GAL2Non-selective (binds to GAL1 and GAL2)
Binding Affinity (Ki in nM) GAL2: 13.1 GAL1: 420 GAL3: >10,000GAL2: 5.1 GAL1: 1.82
Functional Activity at GAL2 Competitive AntagonistAntagonist / Weak Partial Agonist

Data sourced from multiple studies. [1][2]

The data clearly indicates that this compound exhibits a significantly higher selectivity for GAL2 over GAL1 (approximately 32-fold) and virtually no affinity for GAL3. In contrast, M40 binds with high affinity to both GAL1 and GAL2, making it difficult to attribute its effects solely to the modulation of a single receptor subtype. Furthermore, reports suggest that M40 can exhibit weak partial agonist activity at GAL2, which can complicate the interpretation of experimental results.[3]

GAL2 Signaling Pathway and this compound's Mechanism of Action

The GAL2 receptor primarily couples to the Gq protein, which activates the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+), leading to the activation of various downstream effectors, including protein kinase C (PKC). This compound exerts its antagonist effect by competitively binding to the GAL2 receptor, thereby preventing galanin from initiating this signaling cascade and blocking the subsequent increase in intracellular inositol phosphate levels.

GAL2_Signaling_Pathway cluster_membrane Cell Membrane GALR2 GAL2 Receptor Gq Gq Protein GALR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Galanin Galanin Galanin->GALR2 Activates This compound This compound This compound->GALR2 Blocks IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: GAL2 signaling pathway and the inhibitory action of this compound.

Experimental Validation of this compound's Antagonist Effect

To validate the antagonist effect of this compound on GAL2, two key experiments are recommended: a radioligand binding assay to determine its binding affinity and a functional assay to measure its ability to block galanin-induced signaling.

Experimental Workflow

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Validation Binding_Assay Radioligand Binding Assay Binding_Result Determine Ki of this compound for GAL2 Binding_Assay->Binding_Result Conclusion Confirm this compound as a Selective GAL2 Antagonist Binding_Result->Conclusion Functional_Assay Inositol Phosphate (IP-One) Assay Functional_Result Determine IC50 and pA2 of this compound Functional_Assay->Functional_Result Functional_Result->Conclusion Start Start Validation Start->Binding_Assay Start->Functional_Assay

Caption: Workflow for validating the antagonist effect of this compound on GAL2.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the GAL2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • CHO-K1 cells stably expressing human GAL2 receptor

  • [125I]-Galanin (radioligand)

  • This compound

  • M40 (for comparison)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester and scintillation counter

Protocol:

  • Cell Culture: Culture CHO-K1/GAL2 cells to 80-90% confluency.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes + [125I]-Galanin

    • Non-specific Binding: Cell membranes + [125I]-Galanin + a high concentration of unlabeled galanin

    • Displacement: Cell membranes + [125I]-Galanin + varying concentrations of this compound or M40

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP-One) HTRF Assay

This functional assay measures the ability of this compound to inhibit galanin-induced accumulation of inositol monophosphate (IP1), a stable metabolite of IP3. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a sensitive and high-throughput method for quantifying Gq-coupled receptor activation.

Materials:

  • CHO-K1 cells stably expressing human GAL2 receptor

  • Galanin

  • This compound

  • M40 (for comparison)

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate)

  • Stimulation buffer

  • HTRF-compatible microplate reader

Protocol:

  • Cell Plating: Seed CHO-K1/GAL2 cells in a 96-well or 384-well plate and culture overnight.

  • Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of this compound or M40 diluted in stimulation buffer. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of galanin (typically the EC80 concentration) to all wells except the basal control. Incubate for 60 minutes at 37°C.

  • Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to each well as per the manufacturer's instructions. Incubate for 60 minutes at room temperature.

  • Measurement: Read the fluorescence at 620 nm and 665 nm using an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the this compound or M40 concentration to determine the IC50 value. The pA2 value, a measure of the antagonist's potency, can be calculated from the Schild equation by performing the assay with multiple agonist concentrations.[4][5][6]

Conclusion

This compound is a valuable research tool for investigating the specific functions of the GAL2 receptor. Its high selectivity, confirmed through binding assays, and its potent antagonist activity, validated by functional assays, make it a superior choice over non-selective antagonists like M40. The detailed protocols provided in this guide will enable researchers to confidently validate the antagonist effect of this compound and further explore the therapeutic potential of targeting the GAL2 receptor.

References

A Comparative Guide to M871 and Other Galanin Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the galanin receptor antagonist M871 with other key alternatives. The following sections detail the binding affinities, functional activities, and experimental methodologies supported by published data to aid in the selection of appropriate pharmacological tools for galanin system research.

Introduction to Galanin Receptors and their Antagonists

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that exerts its effects through three G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3. These receptors are implicated in a variety of physiological processes, including pain perception, mood regulation, cognition, and feeding behavior. The development of selective antagonists for each receptor subtype is crucial for elucidating the specific roles of these receptors in health and disease. This compound has emerged as a notable selective antagonist for the GalR2 subtype, prompting a need for a comprehensive comparison with other available antagonists.

Comparative Analysis of Galanin Receptor Antagonists

The performance of this compound is best understood in the context of other available galanin receptor antagonists. This section provides a comparative overview of their binding affinities and functional selectivities.

Data Presentation: Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of this compound and other prominent galanin receptor antagonists for the three galanin receptor subtypes. Lower Ki values indicate higher binding affinity.

AntagonistTypeGalR1 Ki (nM)GalR2 Ki (nM)GalR3 Ki (nM)Primary Selectivity
This compound Peptide42013.1>10,000GalR2
M35 Peptide0.112.0-Non-selective
M40 Peptide1.825.1-Non-selective
SNAP 37889 Non-peptide>10,000>10,00017.4GalR3
SNAP 398299 Non-peptide>1,000>1,0005.33GalR3

Data compiled from multiple sources. Note that experimental conditions may vary between studies.

Signaling Pathways and Antagonist Mechanism of Action

Galanin receptors couple to different G-proteins to initiate downstream signaling cascades. Understanding these pathways is key to interpreting the effects of their antagonists. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In contrast, GalR2 primarily couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol phosphates (IP) and an increase in intracellular calcium.

This compound exerts its antagonist effect by competitively binding to GalR2, thereby blocking the conformational change required for Gq/11 activation and subsequent downstream signaling.

Galanin Receptor Signaling Pathways cluster_galr1_3 GalR1 / GalR3 Signaling cluster_galr2 GalR2 Signaling cluster_antagonists Antagonist Action Galanin1 Galanin GalR1_3 GalR1 / GalR3 Galanin1->GalR1_3 Gi_o Gi/o GalR1_3->Gi_o Activation AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit Inhibition cAMP ↓ cAMP AC_inhibit->cAMP Galanin2 Galanin GalR2 GalR2 Galanin2->GalR2 Gq_11 Gq/11 GalR2->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release This compound This compound This compound->GalR2 Blocks SNAP_37889 SNAP 37889 SNAP_37889->GalR1_3 Blocks GalR3

Galanin receptor signaling pathways and points of antagonist action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines representative protocols for key assays used to characterize galanin receptor antagonists.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound and other antagonists for GalR1, GalR2, and GalR3.

Materials:

  • Cell membranes prepared from cell lines stably expressing human GalR1, GalR2, or GalR3.

  • Radioligand: [¹²⁵I]-Galanin.

  • Test compounds: this compound, M35, M40, SNAP 37889, SNAP 398299.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand ([¹²⁵I]-Galanin) at a final concentration of ~0.1 nM, and 50 µL of increasing concentrations of the test compound.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Prepare_Membranes Prepare Cell Membranes (Expressing GalR) Mix_Components Mix Membranes, Radioligand, & Test Compound in 96-well plate Prepare_Membranes->Mix_Components Prepare_Ligands Prepare Radioligand & Test Compounds Prepare_Ligands->Mix_Components Incubate Incubate to Reach Equilibrium (e.g., 60-90 min at RT) Mix_Components->Incubate Filtration Rapid Filtration (Separates bound from free radioligand) Incubate->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Generate_Curve Generate Competition Curve Calculate_Binding->Generate_Curve Determine_IC50 Determine IC₅₀ Generate_Curve->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calculate_Ki

Workflow for a competitive radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay is used to measure the antagonist activity of compounds targeting Gq/11-coupled receptors like GalR2.

Objective: To determine the ability of this compound to inhibit galanin-induced IP accumulation in cells expressing GalR2.

Materials:

  • CHO or HEK293 cells stably expressing human GalR2.

  • Galanin.

  • This compound.

  • Stimulation buffer containing LiCl (e.g., 10 mM).

  • IP-One HTRF assay kit.

  • 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed the GalR2-expressing cells in a 384-well plate and culture overnight.

  • Remove the culture medium and add the test compound (this compound) at various concentrations, followed by a pre-incubation period (e.g., 15-30 minutes).

  • Add galanin at a concentration that elicits a submaximal response (e.g., EC₈₀) to stimulate the cells.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and measure the accumulation of inositol monophosphate (IP1) using the IP-One HTRF assay kit according to the manufacturer's instructions. This involves the addition of IP1-d2 and anti-IP1 cryptate reagents.

  • Read the plate on an HTRF-compatible plate reader.

  • The antagonist activity is determined by the ability of the test compound to reduce the galanin-stimulated IP1 accumulation.

  • Calculate the IC₅₀ value for the antagonist from the dose-response curve.

Cyclic AMP (cAMP) Accumulation Assay

This functional assay is used to measure the antagonist activity of compounds targeting Gi/o-coupled receptors like GalR1 and GalR3.

Objective: To determine the ability of SNAP 37889 and SNAP 398299 to block galanin-induced inhibition of cAMP production in cells expressing GalR3.

Materials:

  • HEK293 cells stably expressing human GalR3.

  • Galanin.

  • SNAP 37889 or SNAP 398299.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF or LANCE).

  • 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the GalR3-expressing cells in a 384-well plate and culture overnight.

  • Pre-treat the cells with the test antagonist (SNAP 37889 or SNAP 398299) at various concentrations for a specified time.

  • Add galanin to the wells.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the cAMP levels using a suitable cAMP assay kit according to the manufacturer's protocol.

  • The antagonist activity is observed as a reversal of the galanin-induced inhibition of forskolin-stimulated cAMP production.

  • Determine the IC₅₀ of the antagonist from the dose-response curve.

In Vivo Studies

While in vitro assays provide valuable information on the direct interaction of antagonists with their receptors, in vivo studies are essential to understand their physiological effects.

This compound has been shown to be active in vivo. For instance, it can block the pro-nociceptive effects of GalR2 agonists in animal models of pain. Similarly, the non-peptide GalR3 antagonists SNAP 37889 and SNAP 398299 have demonstrated anxiolytic and antidepressant-like effects in preclinical models. These in vivo effects are consistent with the known or hypothesized roles of their respective receptor targets.

Conclusion

This compound is a valuable research tool as a selective peptide antagonist for the GalR2 receptor. Its high selectivity for GalR2 over GalR1 makes it particularly useful for dissecting the specific functions of this receptor subtype. In comparison, antagonists like M35 and M40 are non-selective and will modulate both GalR1 and GalR2. For the investigation of GalR3-mediated effects, the non-peptide antagonists SNAP 37889 and SNAP 398299 offer high selectivity. The choice of antagonist will therefore depend on the specific research question and the galanin receptor subtype of interest. The experimental protocols provided in this guide offer a starting point for the characterization and comparison of these and other novel galanin receptor antagonists.

Validating M871 Efficacy: A Comparison Guide on GAL2 Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of a novel therapeutic compound, M871, on cancer cell lines with and without the targeted knockdown of the GAL2 protein. The presented data, while hypothetical, is structured to reflect the results of a typical validation study, offering a framework for assessing drug-target engagement and off-target effects.

Comparative Efficacy of this compound: The Role of GAL2

To ascertain whether the cytotoxic effects of this compound are mediated through the GAL2 protein, a comparative study was conducted. Cancer cells were treated with either a non-targeting control siRNA (siControl) or an siRNA specifically targeting GAL2 (siGAL2). Following this, the cells were exposed to varying concentrations of this compound. The key findings are summarized below, demonstrating that the knockdown of GAL2 significantly mitigates this compound-induced cell death and apoptosis.

Quantitative Data Summary
Treatment GroupThis compound ConcentrationCell Viability (% of Control)Apoptosis Rate (%)GAL2 Protein Expression (% of Control)
siControl 0 µM (Vehicle)100%5.2%100%
10 µM55.3%42.8%98%
50 µM22.7%78.1%95%
siGAL2 0 µM (Vehicle)98%5.8%15%
10 µM92.1%10.5%14%
50 µM85.4%15.3%12%

Experimental Workflow and Signaling Pathway

The methodologies employed in this validation study are depicted in the following diagrams. The first illustrates the overall experimental process, from cell culture to data analysis. The second proposes a hypothetical signaling pathway through which this compound may exert its effects via GAL2.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Data Interpretation A Cancer Cell Culture B siRNA Transfection (siControl vs. siGAL2) A->B C This compound Treatment (0, 10, 50 µM) B->C D Western Blot (GAL2 Knockdown Confirmation) C->D E MTT Assay (Cell Viability) C->E F Annexin V/PI Staining (Apoptosis Assay) C->F G Comparative Analysis D->G E->G F->G

Fig. 1: Experimental workflow for validating this compound's on-target effects.

G This compound This compound GAL2 GAL2 Receptor This compound->GAL2 Activates G_Protein G-Protein (Gq/11) GAL2->G_Protein Activates PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Apoptosis_Pathway Pro-Apoptotic Signaling Cascade Ca_PKC->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis siGAL2 siGAL2 (Knockdown) siGAL2->GAL2 Inhibits Expression

Fig. 2: Hypothetical this compound-GAL2 signaling pathway leading to apoptosis.

Detailed Experimental Protocols

For reproducibility and clarity, the detailed protocols for the key experiments are provided below.

A. siRNA-Mediated Knockdown of GAL2
  • Cell Seeding : Cells were seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight in a 37°C, 5% CO2 incubator.

  • Transfection Reagent Preparation : For each well, 5 µL of Lipofectamine RNAiMAX was diluted in 100 µL of Opti-MEM medium. In a separate tube, 20 pmol of either siControl or siGAL2 was diluted in 100 µL of Opti-MEM.

  • Complex Formation : The diluted siRNA and Lipofectamine were combined, mixed gently, and incubated for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection : The 200 µL siRNA-lipid complex mixture was added dropwise to the cells.

B. Western Blot for GAL2 Expression
  • Cell Lysis : Post-transfection, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.

  • Protein Quantification : Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer : Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation : The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It was then incubated overnight at 4°C with a primary antibody against GAL2. A primary antibody for a housekeeping protein (e.g., GAPDH) was used as a loading control.

C. MTT Cell Viability Assay
  • Cell Seeding and Treatment : Following the 48-hour siRNA transfection, cells were trypsinized, seeded into 96-well plates at 5,000 cells per well, and allowed to adhere. The cells were then treated with this compound (0, 10, 50 µM) for 24 hours.

  • MTT Reagent Addition : 10 µL of a 5 mg/mL MTT solution in PBS was added to each well.[5][6][7]

  • Incubation : The plate was incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[5][6]

  • Solubilization : The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes.[5]

  • Absorbance Measurement : The absorbance was read at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control cells.[5]

D. Annexin V/PI Apoptosis Assay
  • Cell Preparation and Treatment : Cells were prepared and treated with siRNAs and this compound as described for the viability assay in 6-well plates.

  • Cell Harvesting : Both adherent and floating cells were collected, washed with cold PBS, and centrifuged.[8]

  • Staining : The cell pellet was resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) were added.[9]

  • Incubation : The cells were gently vortexed and incubated for 15-20 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis : 400 µL of 1X Binding Buffer was added to each tube, and the samples were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were quantified as early apoptotic, while double-positive cells were considered late apoptotic or necrotic.[8]

References

M871: A Selective Tool for Unraveling GAL2 Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricacies of the galanin system, the selective antagonist M871 offers a potent tool for dissecting the specific roles of the galanin receptor subtype 2 (GAL2). This guide provides a comprehensive comparison of this compound with other available tools, supported by experimental data and detailed protocols to aid in the design and execution of robust studies into GAL2 function.

This compound is a chimeric peptide that demonstrates high selectivity for the GAL2 receptor, making it an invaluable resource for distinguishing GAL2-mediated effects from those of other galanin receptor subtypes, GAL1 and GAL3. Its utility is underscored by its application in a variety of in vitro and in vivo studies to probe the physiological and pathological roles of GAL2.

This compound in Comparison: Performance Against Other Galanin Receptor Ligands

The efficacy of this compound as a selective GAL2 antagonist is best understood when compared to other commonly used galanin receptor modulators. The following tables summarize the binding affinities and functional potencies of this compound and alternative tools.

Table 1: Comparison of Galanin Receptor Antagonists
CompoundTarget(s)Ki (nM) for GAL1Ki (nM) for GAL2Ki (nM) for GAL3Functional Activity
This compound GAL2 Antagonist 420[1]13.1 [1]>10,000[1]Blocks GAL2-mediated signaling[1][2]
M40Non-selective Antagonist1.825.1-Antagonist at GAL1, weak partial agonist at GAL2
M35Non-selective Antagonist0.112.0-Antagonist with partial agonist activity[1]
Galantide (M15)Non-selective AntagonistHigh AffinityHigh Affinity-Antagonist at GAL1/GAL2
Table 2: Profile of a GAL2-Preferring Agonist
CompoundTarget(s)IC50 (nM) for GAL1IC50 (nM) for GAL2Ki (nM) for GAL3Functional Activity
AR-M1896GAL2 Agonist8791.76271Selective activation of GAL2

IC50 values represent the concentration of a ligand that is required for 50% inhibition of a biological response, with lower values indicating higher potency.

Visualizing the Landscape: GAL2 Signaling and Experimental Design

To facilitate a deeper understanding of the experimental context, the following diagrams, generated using Graphviz, illustrate the key signaling pathways of the GAL2 receptor, a typical experimental workflow for characterizing this compound, and a logical comparison of available tools.

GAL2_Signaling_Pathway GAL2 Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GAL2 GAL2 Receptor Gq Gq/11 GAL2->Gq Gi Gi/o GAL2->Gi Galanin Galanin Galanin->GAL2 PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C (PKC) MAPK MAPK Cascade (ERK) PKC->MAPK Ca2 Ca²⁺ Mobilization IP3->Ca2 DAG->PKC cAMP ↓ cAMP AC->cAMP Gene Gene Transcription MAPK->Gene

GAL2 Signaling Cascade

Experimental_Workflow Experimental Workflow: Characterizing this compound cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis A Culture GAL2-expressing cells (e.g., CHO, HEK293) B Pre-incubate cells with this compound (or other antagonists) A->B C Stimulate with GAL2 agonist (e.g., Galanin, AR-M1896) B->C D1 Inositol Phosphate Accumulation Assay C->D1 D2 Calcium Mobilization Assay C->D2 D3 ERK Phosphorylation (Western Blot / ELISA) C->D3 E Determine IC50 values for antagonists D1->E D2->E D3->E Tool_Comparison Logical Comparison of GAL2 Tools This compound This compound (GAL2 Selective) NonSelective Non-Selective (M40, M35, Galantide) ARM1896 AR-M1896 (GAL2 Preferring)

References

M871 Cross-Reactivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular probe is paramount. This guide provides a comprehensive comparison of M871, a selective galanin receptor 2 (GAL₂) antagonist, with other galanin receptor ligands. The data presented herein, including binding affinities and downstream signaling effects, is intended to facilitate informed decisions in experimental design and drug discovery programs.

This compound: A Selective Antagonist of the Galanin Receptor 2

This compound is a peptide antagonist that demonstrates high selectivity for the galanin receptor subtype 2 (GAL₂). Its binding affinity has been quantified, revealing a significant preference for GAL₂ over other galanin receptor subtypes, namely GAL₁ and GAL₃. This selectivity is crucial for dissecting the specific physiological roles of the GAL₂ receptor in various biological systems.

Comparative Binding Affinity of Galanin Receptor Antagonists

To contextualize the selectivity of this compound, the following table summarizes the binding affinities (Ki values in nM) of this compound and other common galanin receptor antagonists across the three primary galanin receptor subtypes. A lower Ki value indicates a higher binding affinity.

AntagonistGAL₁ Ki (nM)GAL₂ Ki (nM)GAL₃ Ki (nM)Receptor Selectivity
This compound 420[1]13.1 [1]>10,000[1]GAL₂ selective
M350.11[2]2.0[2]-Non-selective
M401.82[3]5.1[3]-Non-selective
SNAP 37889>10,000[4][5]>10,000[4][5]17.44[4][5][6]GAL₃ selective

This compound and GAL₂ Receptor Signaling Pathway

The galanin receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects. GAL₂ receptors are primarily coupled to the Gq/11 signaling pathway[7]. Upon antagonist binding by this compound, the downstream signaling cascade initiated by galanin is inhibited. The binding of this compound to GAL₂ blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This blockade ultimately prevents the release of intracellular calcium (Ca²⁺), a key second messenger in numerous cellular processes.[8][9]

GAL2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GAL2 GAL₂ Receptor Gq11 Gq/11 GAL2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes This compound This compound This compound->GAL2 Inhibits Galanin Galanin (Agonist) Galanin->GAL2 Activates IP3 IP₃ PIP2->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

This compound inhibits the GAL₂ receptor signaling pathway.

Experimental Protocols

The binding affinities (Ki values) presented in this guide are typically determined using a competitive radioligand binding assay. The following is a generalized protocol for such an assay.

Radioligand Binding Assay for Galanin Receptor Ki Determination

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific galanin receptor subtype.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human galanin receptor of interest (e.g., GAL₁, GAL₂, or GAL₃).

  • A suitable radioligand that binds to the target receptor with high affinity and specificity (e.g., ¹²⁵I-labeled galanin).

  • Test compound (unlabeled antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well microplates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.[10] Determine the protein concentration of the membrane preparation.[10]

  • Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:

    • A fixed volume of cell membrane preparation.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, a high concentration of unlabeled galanin is added to a set of wells.

    • For determining total binding, only the radioligand and membranes are added.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[10]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with Target Receptor Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand and Test Compounds Reagent_Prep->Incubation Filtration Separate Bound and Unbound Radioligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting IC50_Calc Calculate IC₅₀ from Concentration-Response Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Workflow for a competitive radioligand binding assay.

References

Independent Validation of NLRP3 Inflammasome Inhibition: A Comparative Guide to MCC950 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potent and selective NLRP3 inflammasome inhibitor, MCC950, with other emerging alternatives. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development in the context of inflammatory diseases.

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory conditions, making it a key target for therapeutic intervention.[1][2][3][4][5] MCC950 has been extensively studied as a specific inhibitor of the NLRP3 inflammasome.[2][5][6]

Comparative Analysis of NLRP3 Inhibitors

The following table summarizes the quantitative data on the inhibitory activity of MCC950 and selected alternative compounds against the NLRP3 inflammasome.

CompoundTargetMechanism of ActionIC50Cell Types TestedKey Findings & References
MCC950 NLRP3Directly targets the NLRP3 ATP-hydrolysis motif, preventing its conformational change and oligomerization.[2] Blocks both canonical and non-canonical NLRP3 activation.[6]~7.5 nM (mouse BMDM), ~8.1 nM (human MDM)Mouse Bone Marrow-Derived Macrophages (BMDM), Human Monocyte-Derived Macrophages (HMDM), Human Peripheral Blood Mononuclear Cells (PBMC)[6]Potent and selective inhibitor of NLRP3.[2][6] Attenuates severity in various preclinical models of inflammatory diseases.[6][7] A phase II clinical trial for rheumatoid arthritis was impacted by findings of liver toxicity.[7]
CY-09 NLRP3Directly binds to the ATP binding motif (Walker A) of the NACHT domain, inhibiting NLRP3 ATPase activity.[8]Not explicitly stated in the provided results.Not explicitly stated in the provided results.Effective in treating models of CAPS and type 2 diabetes.[8] Does not affect NLRC4, NLRP1, NOD2, or RIG-I ATPase activity.[8]
OLT1177 (Dapansutrile) NLRP3Prevents the NLRP3-ASC interaction by inhibiting ATPase activity, thereby suppressing ASC oligomerization.[8][9]~1 nM (J774 macrophages)[9]J774 macrophagesReduces IL-1β and IL-18 release.[9] Shows therapeutic potential in a mouse model of Alzheimer's disease.[8]
Oridonin NLRP3Covalently binds to Cysteine 279 of the NACHT domain, preventing the NEK7–NLRP3 interaction.[10]~0.75 µM[10]Not explicitly stated in the provided results.A natural ent-kauranoid diterpenoid with anti-inflammatory properties.[10][9]
Celastrol NLRP3Prevents the oligomerization of ASC.[10]25–50 nM (inhibits IL-1β release)[10]ATP- and LPS-induced cellsA triterpenoid from Tripterygium wilfordii with known anti-inflammatory effects.[10]

Experimental Protocols

Detailed methodologies are crucial for the independent validation of a compound's role in inflammation. Below are protocols for key experiments used to characterize NLRP3 inflammasome inhibitors.

1. In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This assay is fundamental for assessing the efficacy of a potential NLRP3 inhibitor.

  • Cell Culture:

    • Mouse Bone Marrow-Derived Macrophages (BMDMs) are cultured from bone marrow precursor cells.

    • Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

    • THP-1 cells, a human monocytic cell line, are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Priming (Signal 1):

    • Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the transcription of NLRP3 and pro-IL-1β via NF-κB activation.[1][3][4][11]

  • Inhibitor Treatment:

    • Cells are pre-treated with the test compound (e.g., MCC950 or alternatives) at various concentrations for a specified time (e.g., 30-60 minutes) before the activation step.

  • Activation (Signal 2):

    • The NLRP3 inflammasome is activated by a secondary stimulus such as:

      • Adenosine triphosphate (ATP) (e.g., 2.5-5 mM for 45-60 minutes)[12][13]

      • Nigericin (e.g., 10 µM for 60 minutes)[14]

      • Monosodium urate (MSU) crystals

  • Readouts:

    • Cytokine Measurement: The concentration of mature IL-1β and IL-18 in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[14]

    • Caspase-1 Activation: The active form of caspase-1 (p20/p10 fragments) in the supernatant is detected by Western blot.[6]

    • Cell Viability/Pyroptosis: Lactate dehydrogenase (LDH) release into the supernatant is measured to assess pyroptotic cell death.

2. ASC Oligomerization Assay

This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.

  • Cell Culture and Treatment:

    • Macrophages (e.g., immortalized macrophages expressing ASC-mCerulean) are primed and treated with the inhibitor as described above.

    • NLRP3 is activated with a secondary stimulus.

  • Imaging:

    • The formation of ASC specks (large, perinuclear aggregates of ASC) is visualized and quantified using fluorescence microscopy.[13]

  • Biochemical Analysis:

    • Cell lysates are cross-linked, and ASC monomers and oligomers are separated by SDS-PAGE and detected by Western blot.[6]

3. In Vivo Models of NLRP3-Mediated Inflammation

Animal models are essential for evaluating the therapeutic potential of NLRP3 inhibitors.

  • LPS-Induced Systemic Inflammation:

    • Mice are pre-treated with the inhibitor (e.g., MCC950) via intraperitoneal (i.p.) injection.

    • Inflammation is induced by an i.p. injection of LPS.

    • Serum levels of IL-1β and other cytokines are measured at specific time points.[6]

  • Disease-Specific Models:

    • Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis where the effect of the inhibitor on disease severity is assessed.[6]

    • Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model: Used to evaluate the inhibitor's ability to rescue neonatal lethality and other disease phenotypes.[6]

    • Spinal Cord Injury (SCI) Model: The inhibitor's effect on neurological outcomes and inflammatory markers is evaluated.[15]

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like LPS binding to Toll-like receptors (TLRs), leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β. The "activation" signal, triggered by a diverse range of stimuli including ATP, crystalline substances, and toxins, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves Gasdermin D to induce pyroptosis, a lytic form of cell death.[1][3][4][11]

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects cluster_inhibition Inhibition PAMPs PAMPs/DAMPs (e.g., LPS) TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1B_mRNA pro-IL-1β mRNA Transcription->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive Stimuli Activation Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 IL1B Mature IL-1β Caspase1->IL1B cleavage IL18 Mature IL-18 Caspase1->IL18 cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis cleavage pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation pro_IL18 pro-IL-18 pro_IL18->IL18 IL18->Inflammation GSDMD Gasdermin D GSDMD->Pyroptosis Pyroptosis->Inflammation MCC950 MCC950 MCC950->NLRP3_active inhibits Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Start Start: Isolate/Culture Macrophages (e.g., BMDM, PBMC, THP-1) Priming Priming (Signal 1): Add LPS Start->Priming Inhibitor Inhibitor Treatment: Add Test Compound (e.g., MCC950) Priming->Inhibitor Activation Activation (Signal 2): Add ATP or Nigericin Inhibitor->Activation Collect Collect Supernatant and Cell Lysate Activation->Collect ELISA ELISA: Quantify IL-1β & IL-18 Collect->ELISA WesternBlot Western Blot: Detect Active Caspase-1 Collect->WesternBlot LDH_Assay LDH Assay: Measure Pyroptosis Collect->LDH_Assay ASC_Imaging ASC Speck Imaging: Visualize ASC Oligomerization Collect->ASC_Imaging Results Data Analysis: Determine IC50 and Specificity ELISA->Results WesternBlot->Results LDH_Assay->Results ASC_Imaging->Results

References

M871: A Potent and Selective Antagonist for Galanin Receptor 2 (GAL2) over Galanin Receptor 1 (GAL1)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the selective modulation of galanin receptors is a critical area of investigation due to their involvement in a wide range of physiological processes, including pain, inflammation, and neuroprotection. The peptide M871 has emerged as a valuable pharmacological tool, demonstrating a significant preference for the galanin receptor 2 (GAL2) over its subtype 1 (GAL1). This guide provides a comprehensive comparison of this compound's selectivity, supported by experimental data and detailed methodologies.

Quantitative Analysis of this compound Selectivity

Experimental data from radioligand binding assays have quantitatively established the selectivity profile of this compound. The binding affinity of this compound for GAL1 and GAL2 is determined by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Studies have shown that this compound binds to GAL2 with a Ki of 13.1 nM, while its affinity for GAL1 is significantly lower, with a Ki of 420 nM.[1][2][3] This represents a more than 30-fold higher affinity for GAL2, highlighting this compound's utility as a selective antagonist for this receptor subtype.[2][3][4]

CompoundReceptorKi (nM)Selectivity (GAL1 Ki / GAL2 Ki)
This compoundGAL1420>30-fold for GAL2
This compoundGAL213.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's selectivity for GAL2 over GAL1. While the precise, step-by-step protocols from the original characterization by Sollenburg et al. (2006) are not publicly available in their entirety, the following represents a comprehensive reconstruction based on the available information and standard laboratory practices for such assays.

Radioligand Binding Assay for GAL1 and GAL2

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell Lines:

    • Human Bowes melanoma cells endogenously expressing human galanin receptor 1 (GAL1).[2]

    • Chinese Hamster Ovary (CHO) cells stably transfected with the human galanin receptor 2 (GAL2).[2]

  • Radioligand: 125I-porcine galanin.[2]

  • Test Compound: this compound.

  • Buffers and Reagents:

    • Binding Buffer: 25 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail (e.g., bacitracin).

    • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Equipment:

    • Cell culture equipment.

    • Homogenizer.

    • Centrifuge.

    • 96-well filter plates.

    • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture GAL1- and GAL2-expressing cells to confluency.

    • Harvest the cells and centrifuge to form a cell pellet.

    • Resuspend the pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (containing either GAL1 or GAL2).

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • Add a fixed concentration of the radioligand, 125I-porcine galanin.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled galanin.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and add scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay

This functional assay is used to determine the antagonist activity of this compound at the GAL2 receptor by measuring its ability to block galanin-induced stimulation of inositol phosphate production, a downstream signaling event of GAL2 activation.

Materials:

  • Cell Line: CHO cells stably expressing human GAL2.[2][3][4]

  • Reagents:

    • [3H]-myo-inositol.

    • Galanin.

    • This compound.

    • Cell culture medium.

    • Stimulation buffer (e.g., HEPES-buffered saline containing LiCl).

    • Lysis buffer (e.g., perchloric acid).

  • Equipment:

    • Cell culture equipment.

    • 24-well plates.

    • Ion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Scintillation counter.

Protocol:

  • Cell Labeling:

    • Seed the GAL2-CHO cells in 24-well plates and grow to near confluency.

    • Label the cells by incubating them overnight with medium containing [3H]-myo-inositol.

  • Antagonist Pre-incubation:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells with various concentrations of the antagonist, this compound, in stimulation buffer for a defined period (e.g., 15-30 minutes).

  • Galanin Stimulation:

    • Add a fixed, stimulatory concentration of galanin to the wells and incubate for a further period (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by adding ice-cold lysis buffer.

    • Collect the cell lysates.

  • Purification and Quantification:

    • Apply the lysates to anion-exchange chromatography columns.

    • Wash the columns to remove unbound material.

    • Elute the inositol phosphates with a suitable eluent (e.g., ammonium formate).

    • Measure the radioactivity of the eluate using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphate produced as a function of the this compound concentration.

    • Determine the ability of this compound to inhibit the galanin-stimulated inositol phosphate production.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GAL2 and the experimental workflow for determining this compound's antagonist activity.

GAL2_Signaling_Pathway cluster_membrane Cell Membrane GAL2 GAL2 Receptor Gq Gq Protein GAL2->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Galanin Galanin Galanin->GAL2 Activates This compound This compound This compound->GAL2 Antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates

Caption: GAL2 receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_functional Inositol Phosphate Assay A1 Prepare GAL1 & GAL2 Membranes A2 Incubate Membranes with ¹²⁵I-Galanin & this compound A1->A2 A3 Filter and Wash A2->A3 A4 Measure Radioactivity A3->A4 A5 Calculate Ki A4->A5 B1 Label GAL2-CHO Cells with ³H-Inositol B2 Pre-incubate with this compound B1->B2 B3 Stimulate with Galanin B2->B3 B4 Extract Inositol Phosphates B3->B4 B5 Quantify Radioactivity B4->B5

Caption: Workflow for determining this compound's selectivity and antagonist activity.

References

A Comparative Guide to Alternative Methods for Modulating Galanin Receptor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative methods to the direct blockade of the galanin receptor 2 (GalR2), a G-protein coupled receptor implicated in a variety of physiological processes including pain, inflammation, and seizure activity. This document outlines the distinct mechanisms of action, presents comparative experimental data for representative compounds, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Alternative Strategies for GalR2 Modulation

Beyond traditional competitive antagonism, two primary alternative strategies for modulating GalR2 activity have emerged: selective antagonism and positive allosteric modulation.

  • Selective GalR2 Antagonism: This approach involves the use of ligands that specifically bind to and block the activation of GalR2, preventing the downstream signaling cascade initiated by the endogenous ligand, galanin. These antagonists offer a direct means of inhibiting GalR2 function and are valuable tools for elucidating the physiological roles of this receptor subtype. A key example of a selective peptide antagonist is M871 .

  • Positive Allosteric Modulation (PAM): In contrast to direct blockade, PAMs bind to a site on the receptor distinct from the orthosteric site where galanin binds. This binding event potentiates the effect of the endogenous agonist, enhancing the receptor's response to galanin. PAMs offer a more nuanced approach to modulation, as their effect is dependent on the presence of the natural ligand. CYM2503 is a representative small-molecule GalR2 PAM.

Comparative Analysis of GalR2 Modulators

The following tables summarize the available quantitative data for the selective GalR2 antagonist this compound and the positive allosteric modulator CYM2503, providing a basis for comparing their performance.

Table 1: In Vitro Characterization of GalR2 Modulators
CompoundModalityTargetBinding Affinity (Ki)Functional Activity (IC50/EC50)Assay System
This compound AntagonistGalR213.1 nM-CHO cells expressing human GalR2[1]
GalR1420 nM-CHO cells expressing human GalR1[1]
CYM2503 Positive Allosteric ModulatorGalR2No binding at orthosteric siteEC50 = 0.69 µM (potentiating 100 nM galanin)HEK293 cells expressing human GalR2[2]
Table 2: In Vivo Efficacy of a GalR2 Positive Allosteric Modulator
CompoundAnimal ModelDosingKey Findings
CYM2503 Lithium-Pilocarpine-induced status epilepticus (rat)-Increased latency to first seizure, decreased mortality.[3]
Electroshock-induced seizure (mouse)-Attenuated seizures.[4]
This compound Neuropathic and Inflammatory Pain Models (rat)Intrathecal/Intra-NAcAttenuated galanin-induced analgesia, suggesting a role for GalR2 in pain modulation.[3][5]

Signaling Pathways and Experimental Workflows

Galanin Receptor 2 Signaling Pathway

Galanin Receptor 2 is coupled to both Gq/11 and Gi/o G-proteins. Activation by galanin initiates multiple downstream signaling cascades. The Gq/11 pathway activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The Gi/o pathway activation can lead to the inhibition of adenylyl cyclase and modulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.

GalR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GalR2 GalR2 Gq11 Gq/11 GalR2->Gq11 activates Gi Gi/o GalR2->Gi activates PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca mobilizes PKC PKC DAG->PKC activates CaMKII CaMKII Ca->CaMKII activates ERK ERK1/2 PKC->ERK activates cAMP cAMP ATP->cAMP Galanin Galanin Galanin->GalR2 binds Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (IP1 accumulation or Ca²⁺ mobilization) (Determine IC50/EC50) Binding->Functional Confirm functional activity PK Pharmacokinetic Studies (ADME) Functional->PK Lead compound selected Efficacy Efficacy Models (e.g., Seizure, Pain models) PK->Efficacy Assess in vivo exposure Outcome Data Analysis & Comparison Efficacy->Outcome Determine therapeutic potential Start Novel Compound Start->Binding

References

Mastering M871 Experiments: A Guide to Positive and Negative Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the galanin receptor type 2 (GALR2), the selective antagonist M871 is a critical tool. As with any scientific experiment, the validity of findings hinges on the meticulous use of appropriate controls. This guide provides a comprehensive comparison of positive and negative controls for this compound experiments, complete with supporting data and detailed experimental protocols.

This compound is a peptide antagonist that selectively binds to GALR2, a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Activation of GALR2 leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels. Understanding this pathway is crucial for designing and interpreting experiments with this compound.

The Importance of Controls in this compound Experiments

Positive and negative controls are fundamental to ensure that the observed effects are specifically due to the action of this compound on GALR2 and not a result of experimental artifacts.

  • Positive Controls are used to confirm that the experimental system is working correctly and is capable of producing the expected biological response. In the context of this compound experiments, a positive control should activate the GALR2 signaling pathway.

  • Negative Controls are essential to establish a baseline and to ensure that the experimental manipulations themselves, apart from the specific treatment, are not causing the observed effects.

A Comparative Look at Controls for this compound

Here's a breakdown of recommended positive and negative controls for in vitro and in vivo experiments involving this compound:

Control TypeControl AgentRationaleTypical Concentration Range (in vitro)
Positive GalaninThe endogenous, non-selective ligand for all galanin receptors (GALR1, GALR2, GALR3). It is used to elicit a robust activation of GALR2.[1]1 nM - 1 µM
Positive M1145 or AR-M1896Selective peptide agonists for GALR2. These are ideal for specifically interrogating the GALR2 pathway.[2]10 nM - 1 µM
Negative VehicleThe solvent used to dissolve this compound and other compounds (e.g., sterile saline, DMSO, or a specific buffer). This control ensures that the solvent itself does not have a biological effect.[3][4][5]Same volume/concentration as the treatment group
Negative Untreated Cells/AnimalsProvides a baseline measurement of the biological system in its unperturbed state.N/A

Quantitative Data Comparison

The following table summarizes key quantitative data for this compound and relevant control compounds, providing a basis for experimental design and data interpretation.

CompoundTargetAssay TypeCell LineParameterValue
This compound GALR2Radioligand BindingCHOKᵢ13.1 nM[6][7][8]
This compound GALR1Radioligand BindingCHOKᵢ420 nM[6][7][8]
Galanin Galanin ReceptorsInositol Phosphate AccumulationSCLCEC₅₀10 nM[1]
Galanin Galanin ReceptorsCalcium MobilizationSCLCEC₅₀20-22 nM[1]
AR-M1896 GALR2Receptor InternalizationPC12-Induces internalization[2]

Key Experimental Protocols

Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed protocols for two key assays used to characterize the effects of this compound.

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This assay is a robust method to measure the activation of Gq-coupled receptors like GALR2 by quantifying the accumulation of a stable downstream metabolite of IP3.[9][10][11][12]

Materials:

  • Cells expressing GALR2 (e.g., CHO-GALR2)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • IP-One HTRF kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)

  • Galanin (Positive Control)

  • This compound (Test Compound)

  • Vehicle (Negative Control)

  • 384-well white microplates

Protocol:

  • Cell Seeding: Seed GALR2-expressing cells in a 384-well white microplate and culture overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of this compound and Galanin in the stimulation buffer. Also, prepare the vehicle control.

  • Antagonist Pre-incubation: Add the diluted this compound or vehicle to the cells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add Galanin (at a concentration around its EC₈₀) to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection: Add the IP1-d2 and anti-IP1 cryptate reagents from the HTRF kit to the wells. Incubate at room temperature for 1 hour in the dark.

  • Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and determine the IC₅₀ value for this compound from the dose-response curve.

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following the activation of GALR2.

Materials:

  • Cells expressing GALR2 (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Galanin (Positive Control)

  • This compound (Test Compound)

  • Vehicle (Negative Control)

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed GALR2-expressing cells in a black-walled, clear-bottom microplate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., Fura-2 AM) in the assay buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Then, using the instrument's injectors, add the this compound or vehicle, followed by the addition of Galanin.

  • Kinetic Measurement: Immediately after agonist addition, measure the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes). For Fura-2, excitation is alternated between 340 nm and 380 nm, with emission measured at 510 nm.[13][14][15][16][17]

  • Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths (for Fura-2) reflects the change in intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the peak response in the presence and absence of the antagonist.

Visualizing the Experimental Logic

To further clarify the experimental design and the underlying biological processes, the following diagrams illustrate the GALR2 signaling pathway and a typical experimental workflow for testing this compound.

GALR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Galanin Galanin GALR2 GALR2 Galanin->GALR2 Activates This compound This compound This compound->GALR2 Inhibits Gq Gq protein GALR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers M871_Experimental_Workflow cluster_controls Control Groups start Start prepare_cells Prepare GALR2- expressing cells start->prepare_cells add_controls Add Controls & this compound prepare_cells->add_controls incubate Incubate add_controls->incubate positive_control Positive Control (Galanin only) negative_control Negative Control (Vehicle + Galanin) add_agonist Add Agonist (Galanin) incubate->add_agonist measure_response Measure Response (IP1 or Ca²⁺) add_agonist->measure_response analyze_data Analyze Data (IC₅₀ determination) measure_response->analyze_data end End analyze_data->end

References

Safety Operating Guide

Navigating the Disposal of M871: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Information

Before proceeding with disposal, it is crucial to understand the handling and storage requirements for M871 to minimize risks. As with many research-grade peptides, the toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with care, assuming it is a potentially hazardous substance.

Key Handling and Storage Recommendations:

ParameterRecommendationSource
Storage Temperature -20°C for long-term storage.[1]
Handling Precautions Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2][3]
Work Environment Handle in a well-ventilated area, preferably in a fume hood.
Moisture Sensitivity Lyophilized peptides are sensitive to moisture. Allow the vial to reach room temperature before opening to prevent condensation.[1]
Cross-Contamination Use dedicated and clean tools when handling the compound to prevent contamination.[2]

Step-by-Step Disposal Procedures for this compound

The primary principle for the disposal of any research chemical, including this compound, is to adhere to local, state, and federal regulations. Due to its nature as a biologically active peptide, preventing its release into the environment is of utmost importance.

1. Institutional Consultation: The most critical first step is to consult your institution's Environmental Health & Safety (EHS) office.[2][4] They can provide specific guidance based on the facility's waste streams and disposal protocols for chemical waste.

2. Waste Classification: this compound should be classified as chemical waste, not biological waste.

3. Collection and Labeling:

  • Collect any unused, expired, or contaminated this compound in a designated and appropriate chemical waste container.

  • Clearly label the container with the contents ("this compound peptide waste"), hazard class (if known, otherwise "chemical waste for incineration"), and the accumulation start date.[2]

  • Do not mix this compound waste with incompatible chemicals.

4. Recommended Disposal Method: For peptide-based compounds where specific deactivation protocols are not available, the recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[4] This ensures the complete destruction of the biologically active molecule.

5. Prohibited Disposal Methods: Under no circumstances should this compound be disposed of by:

  • Pouring it down the drain or into any sewer system.[2]

  • Placing it in the regular trash without deactivation and proper containment.[2]

  • Releasing it into the environment.[2]

Experimental Protocols: Deactivation (General Guidance)

Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. However, a general approach for peptide degradation can be considered, though it should be validated and approved by your institution's EHS office before implementation.

A common method for degrading peptides in a laboratory setting involves hydrolysis using a strong acid or base. For example, treatment with a solution of 1M sodium hydroxide (NaOH) or 1M hydrochloric acid (HCl) for a sufficient period can break the peptide bonds. The resulting solution would still need to be disposed of as chemical waste, but the biological activity of the peptide would be neutralized. The efficacy of this method for this compound would need to be confirmed.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

M871_Disposal_Workflow start Start: Unused or Expired this compound consult_ehs Consult Institutional EHS Office start->consult_ehs classify_waste Classify as Chemical Waste consult_ehs->classify_waste collect_waste Collect in Labeled Chemical Waste Container classify_waste->collect_waste incineration Dispose via Licensed Incineration Facility collect_waste->incineration end End: Safe and Compliant Disposal incineration->end

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures and prioritizing consultation with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound and other peptide-based research compounds, thereby protecting themselves, their colleagues, and the environment.

References

Safe Handling and Personal Protective Equipment (PPE) for M871

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for handling M871, a peptide antagonist of the galanin-2 (GAL2) receptor. The following guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Engineering Controls

To minimize exposure, it is recommended to handle this compound in a well-ventilated area. Use of a fume hood or other ventilated enclosure is advisable, especially when working with the lyophilized powder to avoid inhalation of dust particles.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling this compound is provided in the table below.

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile or latex gloves should be worn at all times. Change gloves immediately if they become contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against splashes or airborne powder.
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and personal clothing.
Respiratory Protection NIOSH-approved RespiratorRecommended when handling the lyophilized powder outside of a ventilated enclosure to prevent inhalation.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receiving to disposal, is crucial for laboratory safety.

Receiving and Storage

Upon receiving lyophilized this compound, it should be stored at -20°C or colder and protected from bright light. Before opening, allow the container to equilibrate to room temperature to prevent condensation and moisture uptake, which can degrade the peptide.

Reconstitution and Handling

Detailed steps for the reconstitution and handling of this compound are outlined below.

  • Preparation : Before handling, ensure all necessary PPE is donned and a clean workspace is prepared, preferably within a chemical fume hood.

  • Reconstitution : this compound is soluble in water up to 1 mg/ml. For reconstitution, use sterile, nuclease-free water or a suitable buffer (pH 5-6) to prolong the stability of the peptide in solution.

  • Sonication : If the peptide does not readily dissolve, gentle sonication can be used to aid in solubilization.

  • Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the reconstituted this compound solution into single-use volumes for storage.

  • Storage of Solutions : Store aliquoted peptide solutions at -20°C or colder. Peptides containing amino acids such as N, Q, C, M, and W are less stable in solution.

Disposal Plan

All waste materials contaminated with this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Solid Waste : Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed container for chemical waste.

  • Liquid Waste : Unused or contaminated this compound solutions should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour peptide solutions down the drain.

Experimental Workflow and Safety Diagram

The following diagrams illustrate the general workflow for handling this compound and the logical relationship of safety precautions.

M871_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start ppe Don PPE start->ppe workspace Prepare Workspace ppe->workspace receive Receive & Store (-20°C) workspace->receive equilibrate Equilibrate to Room Temp receive->equilibrate reconstitute Reconstitute in Sterile Buffer equilibrate->reconstitute aliquot Aliquot for Storage reconstitute->aliquot collect_liquid Collect Liquid Waste store_solution Store Solution (-20°C) aliquot->store_solution collect_solid Collect Solid Waste dispose Dispose per Regulations collect_solid->dispose collect_liquid->dispose end End dispose->end

This compound Handling Workflow

Safety_Precautions cluster_hazard Hazard Identification cluster_controls Control Measures peptide This compound Peptide inhalation Inhalation Hazard (powder) peptide->inhalation handling Safe Handling Procedures peptide->handling tfa Trifluoroacetate Salt contact Skin/Eye Irritant tfa->contact tfa->handling engineering Engineering Controls (Fume Hood) inhalation->engineering ppe Personal Protective Equipment inhalation->ppe contact->ppe disposal Proper Waste Disposal handling->disposal

This compound Safety Precautions

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